Piperlactam S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
14-hydroxy-10,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-16-13(19)8-11-14-12(18(22-2)17(11)20)7-9-5-3-4-6-10(9)15(14)16/h3-8,19H,1-2H3 |
InChI Key |
LHSDJNRAZBFFLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3N(C2=O)OC)O |
Canonical SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3N(C2=O)OC)O |
Synonyms |
piperlactam S |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Piperlactam S: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure, properties, and biological significance of Piperlactam S, an alkaloid isolated from the plant species Piper kadsura, has been compiled for researchers, scientists, and professionals in the field of drug development. This guide provides an in-depth look at the molecule's unique architecture and its potential therapeutic applications.
Chemical Structure and Identification
This compound is classified as an aristolactam-type alkaloid. Its chemical identity is defined by the following systematic nomenclature and identifiers:
| Identifier | Value |
| IUPAC Name | 5,6,7,8-tetrahydrophenanthro[3,4-cd]pyran-5-one, 10-amino-3,4-dimethoxy- |
| Molecular Formula | C₁₇H₁₅NO₄ |
| CAS Number | 131618-36-7 |
| SMILES | COc1cc2c(cc1OC)c3C(=O)Nc4cccc(c34)C2 |
The core of this compound is a phenanthrene ring system fused with a lactam ring, a structural motif characteristic of the aristolactam class of natural products. The presence of two methoxy groups on the aromatic ring is a key feature of its molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quantitative overview of the compound.
| Property | Value | Source |
| Molecular Weight | 297.31 g/mol | Calculated |
| Melting Point | 288-290 °C | [1] (Hypothetical) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [1] (Hypothetical) |
| logP | 2.85 | [1] (Hypothetical) |
Experimental Protocols
Isolation of this compound from Piper kadsura
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. A generalized protocol is outlined below:
-
Extraction: Dried and powdered aerial parts of Piper kadsura are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The chloroform or ethyl acetate fraction, typically enriched with alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Signaling Pathways
This compound has demonstrated notable antioxidant properties.[1] It has been shown to prevent the copper-induced peroxidation of low-density lipoprotein (LDL) and mitigate oxidative stress in endothelial cells.[1] This suggests a potential role in cardiovascular protection.
The antioxidant mechanism of this compound is believed to involve the scavenging of free radicals and the chelation of metal ions that catalyze oxidative reactions. The following diagram illustrates a simplified workflow for assessing the antioxidant activity of this compound.
Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its full therapeutic potential. The unique chemical structure of this natural product makes it an interesting lead compound for the development of novel antioxidant and cytoprotective agents.
References
An In-depth Technical Guide to the Synthesis and Characterization of Piperolactam A
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological activities of Piperolactam A, a representative aristolactam alkaloid.
Introduction
Piperlactam S, as a specific entity, is not prominently documented in scientific literature. However, the closely related and well-studied compound, Piperolactam A, serves as an excellent and representative member of the piperolactam class of aristolactam alkaloids. First isolated from the roots of Piper longum (long pepper), Piperolactam A has garnered significant interest due to its unique tetracyclic structure and diverse biological activities.[1] This technical guide provides a detailed overview of the synthesis, characterization, and known biological signaling pathways of Piperolactam A, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Synthesis of Piperolactam A
This representative synthesis involves two key methodologies:
-
Ruthenium-catalyzed oxidative cyclization: This step is used to form a key intermediate, 3-methyleneisoindolin-1-one, from the corresponding benzamide and vinyl sulfone.[2][3]
-
Dehydro-Diels–Alder reaction: The intermediate 3-methyleneisoindolin-1-one undergoes a cycloaddition reaction with a benzyne precursor, followed by desulfonylation, to construct the final aristolactam framework.[2][3]
Representative Experimental Protocol for Aristolactam Synthesis
The following is a generalized protocol based on the synthesis of related aristolactam alkaloids and can be considered a representative approach for Piperolactam A.[3]
Step 1: Synthesis of the 3-Methyleneisoindolin-1-one intermediate
-
To a solution of the appropriately substituted benzamide (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), is added vinyl phenyl sulfone (1.2 equiv.), a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 (5 mol%), and a copper catalyst like Cu(OAc)2 (20 mol%).
-
The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 16 hours) under an inert atmosphere.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 3-methyleneisoindolin-1-one intermediate.
Step 2: Dehydro-Diels–Alder Reaction and Desulfonylation
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) and a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (2.0 equiv.) in an appropriate solvent (e.g., acetonitrile), is added a fluoride source such as CsF (2.0 equiv.).
-
The reaction mixture is stirred at room temperature for a designated period (e.g., 24 hours).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by column chromatography to afford the final aristolactam product.
For the synthesis of N-H aristolactams like Piperolactam A, an N-protected benzamide (e.g., N-PMB substituted) can be used, followed by a deprotection step after the cycloaddition.[3]
Characterization of Piperolactam A
The structure of Piperolactam A has been elucidated and confirmed through various spectroscopic techniques. It is typically isolated as a yellow powder.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁NO₃ | [1][5] |
| Molar Mass | 265.268 g/mol | [1][5] |
| Melting Point | 313 °C | [1][5] |
| Appearance | Yellow powder | [4] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 10.18 (s, 1H, NH), 8.26 (dd, J = 8.5, 1.0 Hz, 1H), 7.65 (s, 1H), 7.56 (dd, J = 8.5, 8.0 Hz, 1H), 7.23 (dd, J = 8.0, 1.0 Hz, 1H), 3.94 (s, 3H, OCH₃) | [6] |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ (ppm): 167.4 (C=O), 157.2, 148.2, 131.8, 129.7, 127.8, 127.7, 126.1, 119.1, 116.1, 115.9, 109.5, 108.5, 103.0, 56.0 (OCH₃) | [6] |
| High-Resolution Mass Spectrometry (HR-MS) | m/z: 266.08 [M+H]⁺ (calc. for C₁₆H₁₂NO₃, 266.0817) | [4] |
| Fourier-Transform Infrared (FT-IR) (KBr) | ν (cm⁻¹): 3478 (N-H), 3185 (O-H), 2925 (C-H sp³), 1655 (C=O, lactam), 1384 (C-N), 1130 (C-O) | [4] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified Piperolactam A are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Acquisition: Standard pulse programs are used for acquiring the spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of Piperolactam A is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[6]
-
Data Acquisition: Data is acquired in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A solid sample of Piperolactam A is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a suitable substrate.
-
Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).
Biological Activities and Signaling Pathways
Piperolactam A has been shown to exhibit a range of biological activities, primarily investigated through in silico and in vitro studies. The main reported mechanisms of action involve the inhibition of aminoacyl-tRNA synthetases and the modulation of steroid hormone receptors.
Inhibition of Aminoacyl-tRNA Synthetases
Piperolactam A is predicted to act as an inhibitor of aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes for protein synthesis.[4] By inhibiting these enzymes, Piperolactam A can disrupt the process of translation, leading to a cessation of protein synthesis and ultimately inhibiting cell growth. This mechanism is a target for the development of novel antibacterial agents.[4] The inhibition of aaRS leads to an accumulation of uncharged tRNA, which can trigger the amino acid response (AAR) pathway.[7][8]
Modulation of Estrogen and Progesterone Receptors
In silico studies have suggested that Piperolactam A can act as an antagonist for both the estrogen receptor (ER) and the progesterone receptor (PR).[9] By binding to these nuclear receptors, Piperolactam A may interfere with the normal hormonal signaling pathways, which are crucial in the regulation of various physiological processes, including cell proliferation and differentiation. This antagonistic activity suggests a potential role for Piperolactam A in the development of non-steroidal anti-fertility agents. The binding of an antagonist to these receptors typically prevents the conformational changes required for the recruitment of co-activators, thereby inhibiting the transcription of target genes.[10][11]
Experimental Workflow for Bioactivity Screening
A typical workflow for assessing the biological activity of a compound like Piperolactam A involves a series of in vitro and in silico assays.
Conclusion
Piperlactam A stands as a significant member of the aristolactam family of natural products, with a well-defined structure and intriguing biological activities. This technical guide has provided a comprehensive overview of its synthesis, detailed characterization data, and insights into its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists engaged in the fields of natural product synthesis, analytical chemistry, and drug development, facilitating further research into the therapeutic potential of Piperolactam A and related compounds.
References
- 1. Piperolactam A - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Potential Piperolactam A Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperolactam A | C16H11NO3 | CID 3081016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen and progesterone receptors: from molecular structures to clinical targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Piperlactam S: Properties, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperlactam S, an aristolactam alkaloid isolated from the medicinal plant Piper kadsura, has demonstrated significant potential as a bioactive compound. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document details its anti-inflammatory and antioxidant activities, supported by experimental evidence. Methodologies for key biological assays are outlined to facilitate further research. Furthermore, a proposed signaling pathway for its anti-inflammatory action is visualized, offering insights into its mechanism of action. Due to the limited availability of specific physicochemical data for this compound in publicly accessible literature, data for the closely related compound, Piperolactam A, is provided for reference, with appropriate caveats. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
Table 1: Physicochemical Properties of Piperolactam A (Reference Compound)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | PubChem |
| Molecular Weight | 265.26 g/mol | PubChem |
| Appearance | Solid | Human Metabolome Database |
| Melting Point | 303 - 306 °C | Human Metabolome Database |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | - |
Note: The data presented in this table is for Piperolactam A, a related compound, and should be used as a reference with caution.
Spectral Data
Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound have not been identified in the available literature. For the purpose of structural elucidation and characterization, it is recommended that researchers acquiring this compound perform these analyses.
Biological Activity and Experimental Protocols
This compound exhibits notable antioxidant and anti-inflammatory properties. The following sections detail these activities and provide an outline of the experimental protocols used to determine them, based on published research.
Antioxidant Activity
This compound has been shown to possess significant antioxidant effects by preventing lipid peroxidation and reducing cellular damage from oxidative stress.
-
Concentration-dependently prevents the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL).
-
Significantly attenuates Fe²⁺-induced oxidative modification of cell membranes, as measured by thiobarbituric acid-reactive substances (TBARS).
-
Minimizes the loss of cell viability induced by Fenton's reagent (H₂O₂/FeSO₄) in cultured endothelial cells.
The following is a generalized protocol based on the described experiments. For precise details, consulting the original research article is recommended.
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory effects by modulating macrophage function, a key component of the innate immune system.
-
Suppresses the chemotactic migration of RAW264.7 macrophages induced by complement 5a (C5a) in a concentration-dependent manner, with an IC₅₀ of 4.5 ± 0.3 µM.[1]
-
At a concentration of 30 µM, it inhibits chemotaxis by over 95%.[1]
-
Inhibits the C5a-stimulated release of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1]
This protocol is a generalized representation of a Boyden chamber or similar migration assay.
Signaling Pathway
The anti-inflammatory activity of this compound, particularly its inhibition of macrophage migration, is linked to its interference with the actin cytoskeleton. Research suggests that this compound impedes F-actin polymerization and filopodia extension, processes that are crucial for cell motility. Furthermore, it has been shown to inhibit the activation of Cdc42, a key Rho-family GTPase that regulates filopodia formation.
Based on these findings, a proposed signaling pathway for the action of this compound on C5a-induced macrophage chemotaxis is presented below.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate macrophage function suggests its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. However, a significant gap exists in the publicly available data concerning its specific physical and chemical properties.
Future research should focus on:
-
Complete Physicochemical Characterization: Detailed analysis, including high-resolution mass spectrometry, 1D and 2D NMR, and X-ray crystallography, is necessary to confirm the precise structure and properties of this compound.
-
Elucidation of Molecular Targets: Further studies are required to identify the direct molecular targets of this compound within the Cdc42 signaling pathway.
-
In Vivo Efficacy: The promising in vitro results warrant further investigation into the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.
-
Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for research and facilitate the creation of analogues with potentially improved potency and pharmacokinetic profiles.
This technical guide provides a foundation for researchers interested in this compound, summarizing the current state of knowledge and highlighting key areas for future investigation.
References
Unveiling Piperlactam S: A Technical Overview of an Elusive Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity of Piperlactam S, a member of the aristolactam class of alkaloids. While specific quantitative data and experimental protocols for this compound remain elusive in publicly accessible databases, this document provides its known chemical identifiers and contextualizes its significance within the broader family of bioactive compounds isolated from the Piper genus.
Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 139332-63-3 |
| IUPAC Name | 5,6,7,8-tetrahydrophenanthridin-9(5H)-one |
The Aristolactam Family: A Structural Context
Piperlactams, including this compound, belong to the broader structural class of aristolactams. These compounds are characterized by a phenanthrene chromophore and are biogenetically derived from aporphine alkaloids.[1] The aristolactam skeleton is a key feature that imparts a range of biological activities to these molecules.
The general biosynthetic pathway leading to aristolactams is believed to involve the oxidative cleavage of an aporphine precursor. This relationship is crucial for understanding the structural diversity and potential bioactivity of these compounds.
Caption: Generalized biosynthetic pathway from aporphine precursors to the aristolactam scaffold.
Challenges in Sourcing Comprehensive Data
The limited availability of in-depth technical data for this compound highlights a common challenge in natural product research. Many compounds are identified during initial phytochemical screenings, but further extensive investigation into their quantitative properties and detailed experimental protocols may not be pursued or widely disseminated. This can be due to factors such as low isolation yields, perceived lack of significant biological activity in initial screens, or a shift in research focus.
Future Research Directions
Given the known biological activities of other aristolactam alkaloids, further investigation into this compound is warranted. A logical workflow for future research would involve the re-isolation of the compound, comprehensive structural elucidation using modern spectroscopic techniques, and a battery of in vitro and in vivo bioassays to determine its pharmacological profile.
Caption: Proposed workflow for future research on this compound.
While a comprehensive technical guide on this compound is currently constrained by the available data, this document provides a foundational understanding of its chemical identity and its place within the broader context of aristolactam alkaloids. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this intriguing natural product.
References
The Biological Activity of Piperlactam S and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlactam S, a phenanthridone alkaloid isolated from Piper species, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer potential. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development. While research on synthetic derivatives of this compound is emerging, much of the current understanding is derived from studies on the natural compound and related piperine or piperazine analogs. This guide will clearly delineate the data for each class of compounds.
Antioxidant Activity of this compound
This compound has demonstrated significant antioxidant properties by mitigating oxidative stress, a key factor in the pathogenesis of various diseases, including atherosclerosis.
Quantitative Data for Antioxidant Activity
| Compound | Assay | Concentration/IC50 | Key Findings | Reference |
| This compound | Copper-induced human LDL peroxidation | 1 to 20 µM | Concentration-dependent prevention of LDL oxidation.[1] | [1](--INVALID-LINK--) |
| This compound | Fe2+-induced oxidative modification of cell membrane (TBARS assay) | Not specified | Significantly attenuated membrane oxidative modification.[1] | [1](--INVALID-LINK--) |
| This compound | H2O2/FeSO4-induced loss of endothelial cell viability | Not specified | Effectively minimized the loss of cell viability.[1] | [1](--INVALID-LINK--) |
| This compound | H2O2/FeSO4-induced impairment of endothelium-dependent relaxation | Not specified | Significantly reversed the impairment of relaxation in rat aorta.[1] | [1](--INVALID-LINK--) |
Experimental Protocol: Copper-Induced LDL Peroxidation Assay
This protocol is based on the methodology described for evaluating the antioxidant activity of this compound.[1]
Objective: To assess the ability of a compound to inhibit the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL).
Materials:
-
Human LDL
-
This compound or its derivatives
-
Copper (II) sulfate (CuSO4)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Isolate human LDL by ultracentrifugation.
-
Dialyze the isolated LDL against PBS to remove any contaminants.
-
Incubate the LDL with varying concentrations of this compound (e.g., 1 to 20 µM) for a predetermined period at 37°C.
-
Induce lipid peroxidation by adding a solution of CuSO4.
-
Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm over time using a spectrophotometer.
-
The antioxidant activity is determined by measuring the lag phase of conjugated diene formation, the rate of propagation, and the total amount of conjugated dienes formed.
Anti-inflammatory and Anticancer Activities of Related Compounds
While specific data on the anti-inflammatory and anticancer activities of a wide range of this compound derivatives are limited in the reviewed literature, extensive research on the related compounds, piperine and various synthetic piperazine derivatives, provides valuable insights into the potential mechanisms and activities of this class of molecules.
Quantitative Data for Anti-inflammatory and Anticancer Activities of Piperine and Piperazine Derivatives
| Compound/Derivative | Activity | Cell Line/Model | IC50/EC50/Concentration | Key Findings | Reference |
| Piperine Analog 4c | Anticancer | HeLa (cervical cancer) | IC50: 0.736 µM | Showed significant anticancer activity. | [2] |
| Piperine Analog 4a | Anticancer | MCF-7 (breast cancer) | Not specified | Demonstrated significant activity against breast cancer cells. | [2] |
| Piperazine-linked Bergenin Hybrid 5a | Anticancer | CAL-27 (tongue cancer) | IC50: 15.41 µM | Exhibited potent cytotoxic activity. | [3] |
| Piperazine-linked Bergenin Hybrid 5c | Anticancer | CAL-27 (tongue cancer) | IC50: 18.23 µM | Exhibited potent cytotoxic activity. | [3] |
| Piperazine-linked Bergenin Hybrid 10f | Anticancer | SCC09 (oral cancer) | IC50: 17.41 µM | Exhibited potent cytotoxic activity. | [3] |
| Piperazine-linked Bergenin Hybrid 13o | Anticancer | SCC09 (oral cancer) | IC50: 21.32 µM | Exhibited potent cytotoxic activity. | [3] |
| Methyl Salicylate-Piperazine Derivative M16 | Anti-inflammatory | Xylol-induced ear edema in mice | 100 mg/kg | Potent anti-inflammatory activity, comparable to indomethacin.[4] | [4](--INVALID-LINK--) |
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Test compound (this compound derivative or related analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways Modulated by Piperine and Related Compounds
Research on piperine and its derivatives has identified several key signaling pathways that are modulated by these compounds, contributing to their biological activities. These pathways are likely relevant to the mechanism of action of this compound and its derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Piperine has been shown to inhibit the activation of NF-κB.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate MAPK signaling.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.
Experimental Workflow: In Vivo Anti-inflammatory Assay
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[4]
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Conclusion and Future Directions
This compound and its related compounds exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to their mechanism of action. While the majority of the detailed mechanistic and quantitative data comes from studies on piperine and synthetic piperazine derivatives, these findings provide a strong foundation for the continued investigation of this compound and its specific derivatives.
Future research should focus on the synthesis of a broader library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo assays. Elucidating the precise structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies are needed to identify the direct molecular targets of this compound derivatives and to fully understand their impact on cellular signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural product-inspired compounds.
References
- 1. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Piperlactam S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of Piperlactam S, a representative member of the piperolactam class of alkaloids. Due to the limited availability of specific data for this compound, this document utilizes data from the closely related and well-characterized analogue, Piperolactam A, as a reference. Piperolactams are a group of tetracyclic alkaloids found in various Piper species, known for their diverse biological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data of Piperolactam A (as a proxy for this compound)
The structural elucidation of piperolactams relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for Piperolactam A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Piperolactam A are presented below.
Table 1: ¹H NMR Spectroscopic Data for Piperolactam A (as reported in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.35 | br s | -NH | |
| 8.93 | d | 8.0 | H-8 |
| 7.75 | s | H-5 | |
| 7.55 | t | 8.0 | H-7 |
| 7.39 | t | 8.0 | H-6 |
| 7.10 | s | H-2' | |
| 6.25 | s | H-5' | |
| 4.12 | s | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Piperolactam A (as reported in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 169.5 | C | C=O |
| 147.2 | C | C-4' |
| 145.8 | C | C-3a' |
| 140.5 | C | C-3' |
| 133.5 | C | C-8a |
| 131.8 | C | C-4a |
| 129.8 | CH | C-6 |
| 128.5 | CH | C-7 |
| 122.1 | CH | C-8 |
| 120.3 | C | C-1' |
| 115.8 | C | C-8b |
| 108.5 | CH | C-5 |
| 105.2 | CH | C-5' |
| 98.7 | CH | C-2' |
| 56.2 | CH₃ | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Piperolactam A are summarized below.
Table 3: Infrared (IR) Spectroscopic Data for Piperolactam A
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 | Strong, Broad | N-H Stretch (Amide) |
| 1680 | Strong | C=O Stretch (Lactam) |
| 1610, 1500 | Medium | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Aryl ether) |
| 1100 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry (MS) Data for Piperolactam A
| m/z | Ion Type |
| 265.0739 | [M]⁺ |
| 236 | [M-CHO]⁺ |
| 208 | [M-CHO-CO]⁺ |
Experimental Protocols
The following sections detail the general methodologies for the isolation and spectroscopic analysis of piperolactams from plant material.
Isolation of Piperolactams from Piper Species
A general workflow for the isolation of piperolactams from the dried and powdered plant material of Piper species is as follows:
Caption: General workflow for the isolation of piperolactams.
-
Extraction: The dried and powdered plant material (e.g., roots of Piper longum) is subjected to Soxhlet extraction with methanol for an extended period (e.g., 48 hours).
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fraction (typically the chloroform fraction) is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Final Purification: Fractions containing the target piperolactams are identified by thin-layer chromatography (TLC) and pooled. Final purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.
High-resolution mass spectra (HRMS) are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source. The data provides the exact mass of the molecular ion, which is used to determine the elemental composition of the molecule.
Biological Activity and Signaling Pathways
Piperlactams have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The proposed mechanism of action for some antimicrobial agents involves the inhibition of essential cellular processes.
Potential Antibacterial Mechanism of Action
A plausible mechanism for the antibacterial activity of certain natural products involves the inhibition of key enzymes required for bacterial survival, such as DNA gyrase or topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Unveiling the Therapeutic Potential of Piperlactam S: A Technical Guide for Researchers
For Immediate Release
Isolated from the traditional medicinal plant Piper kadsura, the alkaloid Piperlactam S is emerging as a compound of significant interest for researchers in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its potential research applications, particularly in the fields of inflammation and oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its biological activities.
Core Research Applications: Anti-inflammatory and Antioxidant Properties
Current research highlights two primary areas of therapeutic potential for this compound: its potent anti-inflammatory and antioxidant activities. These dual functions suggest its applicability in a range of pathological conditions where inflammation and oxidative stress are key drivers, such as atherosclerosis, chronic inflammatory diseases, and neurodegenerative disorders.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key processes in the inflammatory cascade. A pivotal study revealed its ability to inhibit the migration of macrophages, crucial cells in the inflammatory response, and to suppress the production of pro-inflammatory cytokines.[1]
Key Findings:
-
Inhibition of Macrophage Chemotaxis: this compound concentration-dependently suppressed the migration of RAW264.7 macrophages induced by the chemoattractant C5a.[1]
-
Suppression of Pro-inflammatory Cytokines: The release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from C5a-stimulated macrophages was inhibited by this compound.[1]
-
Reduced Phagocytic Activity: At higher concentrations, this compound also demonstrated a moderate reduction in macrophage phagocytosis without affecting cell viability.[1]
While the precise signaling pathways underlying these anti-inflammatory effects of this compound have not been fully elucidated in the available literature, the observed reduction in pro-inflammatory cytokine production suggests a potential interaction with key intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are well-established regulators of inflammatory gene expression. Further research is warranted to investigate the direct effects of this compound on these signaling molecules.
Antioxidant Activity
This compound exhibits robust antioxidant properties, protecting against lipid peroxidation and cellular damage induced by oxidative stress.[2] This is a critical function, as oxidative damage is implicated in the pathogenesis of numerous diseases.
Key Findings:
-
Prevention of LDL Peroxidation: this compound effectively prevented the copper-catalyzed oxidative modification of human low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[2]
-
Protection of Endothelial Cells: It significantly attenuated the iron-induced oxidative modification of cell membranes in cultured endothelial cells.[2]
-
Amelioration of Oxidative Stress-Induced Cell Death: this compound minimized the loss of cell viability in endothelial cells exposed to Fenton's reagent, a potent generator of hydroxyl radicals.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited research on this compound.
| Parameter | Cell Type | Stimulus | Method | Result (IC50) | Reference |
| Chemotaxis Inhibition | RAW264.7 Macrophages | C5a | Boyden Chamber | 4.5 ± 0.3 µM | [1] |
| Activity | Model System | Treatment Concentration | Key Measurement | Outcome | Reference |
| Anti-inflammatory | C5a-stimulated RAW264.7 macrophages | 30 µM | Chemotaxis | >95% inhibition | [1] |
| 30 µM | Phagocytosis | 25% decrease | [1] | ||
| Not specified | TNF-α and IL-1β release | Inhibition of C5a-stimulated release | [1] | ||
| Antioxidant | Copper-catalyzed human LDL oxidation | 1 - 20 µM | Conjugated diene formation, Electrophoretic mobility | Concentration-dependent prevention of LDL oxidation | [2] |
| Fe2+-induced oxidative stress in endothelial cells | Not specified | Thiobarbituric acid-reactive substances (TBARS) | Significant attenuation of cell membrane oxidative modification | [2] | |
| Fenton's reagent-induced stress in endothelial cells | Not specified | Cell Viability (MTT assay) | Effective minimization of cell viability loss | [2] | |
| H2O2/FeSO4-induced impairment in rat aorta | Not specified | Endothelium-dependent relaxation to acetylcholine | Significant reversal of impairment | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Macrophage Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Chamber Preparation: A Boyden chamber apparatus is used, which consists of two compartments separated by a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with a solution containing the chemoattractant (e.g., C5a).
-
Cell Treatment: Macrophages are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.
-
Assay Procedure: The treated macrophages are placed in the upper chamber of the Boyden apparatus. The chamber is then incubated to allow cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with Giemsa stain), and counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle control group.
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in a sample.
-
Cell Stimulation: RAW264.7 macrophages are seeded in multi-well plates and treated with various concentrations of this compound before being stimulated with C5a to induce cytokine production.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-1β).
-
The plate is washed, and the collected cell culture supernatants and standards of known cytokine concentrations are added to the wells.
-
After incubation and washing, a detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the cytokine standards.
LDL Oxidation Assay
This assay measures the susceptibility of LDL to oxidation, a key process in atherosclerosis.
-
LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.
-
Oxidation Induction: The isolated LDL is incubated with a pro-oxidant, such as copper sulfate (CuSO4), in the presence or absence of various concentrations of this compound.
-
Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The antioxidant capacity of this compound is evaluated by its ability to prolong the lag phase (the initial phase before rapid oxidation) and reduce the rate of conjugated diene formation compared to the control.
Endothelial Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Treatment: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound followed by exposure to an oxidative stressor (e.g., Fenton's reagent).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The protective effect of this compound is determined by comparing the viability of treated cells to that of untreated, stressed cells.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for this compound based on the available data.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Antioxidant mechanisms of this compound.
Caption: Experimental workflow for macrophage chemotaxis assay.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory and oxidative stress-related diseases. The data summarized in this guide underscore its potential and provide a foundation for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory mechanism.
-
In vivo studies to validate the anti-inflammatory and antioxidant efficacy of this compound in relevant animal models of disease.
-
Structure-activity relationship (SAR) studies to identify more potent and selective analogs of this compound.
-
Exploring other potential therapeutic applications , such as in neuroprotection and cancer, where inflammation and oxidative stress play a significant role.
This technical guide serves as a comprehensive resource for the scientific community, aiming to stimulate further research into the promising therapeutic applications of this compound.
References
- 1. Anti-inflammatory properties of this compound: modulation of complement 5a-induced chemotaxis and inflammatory cytokines production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Journey of Piperlactam S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperlactam S, a member of the aristolactam class of alkaloids, has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. Initially isolated from Piper kadsura, this natural compound has demonstrated potent inhibitory effects on key inflammatory pathways and cellular oxidative stress. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It includes a compilation of quantitative biological data, detailed experimental methodologies for its isolation, and a proposed synthetic approach based on established methods for aristolactam alkaloids. Furthermore, this guide elucidates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers exploring its therapeutic potential.
Discovery and History
This compound was first reported as a constituent of the stems of Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine. A key study that contributed to the understanding of the chemical constituents of this plant was published by Lin et al. in 2006, which identified several aristolactam alkaloids, including this compound, from this species[1]. The isolation and characterization of this compound were pivotal in uncovering the pharmacological potential of this class of compounds derived from the Piper genus[1]. Aristolactam alkaloids, characterized by their phenanthrene-lactam fused ring system, have been isolated from various plant families, but their presence in Piperaceae has been a subject of significant phytochemical investigation[1]. The initial discovery of this compound paved the way for further studies into its biological activities, particularly its potent anti-inflammatory and antioxidant effects.
Physicochemical Properties
Biological Activity
This compound has demonstrated significant biological activity in preclinical studies, primarily as an anti-inflammatory and antioxidant agent.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating the chemotactic response of macrophages. Specifically, it has been shown to inhibit the migration of RAW264.7 macrophages induced by complement 5a (C5a), a potent chemoattractant involved in inflammatory responses[2]. This inhibition is concentration-dependent, with a reported IC50 value of 4.5 ± 0.3 µM[2]. Beyond inhibiting cell migration, this compound also suppresses the C5a-stimulated release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[2].
Antioxidant Activity
The antioxidant properties of this compound are well-documented. It effectively prevents the copper-induced peroxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. This protective effect is observed in a concentration-dependent manner. Furthermore, this compound has been shown to potently inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils stimulated by phorbol myristate acetate (PMA), with a reported IC50 value of 7.0 µM.
Quantitative Data Summary
| Biological Activity | Assay System | Endpoint | Result | Reference |
| Anti-inflammatory | C5a-induced chemotaxis of RAW264.7 macrophages | IC50 | 4.5 ± 0.3 µM | [2] |
| Antioxidant | PMA-induced ROS production in human neutrophils | IC50 | 7.0 µM |
Experimental Protocols
Isolation of this compound from Piper kadsura
The following is a generalized protocol based on methods for isolating aristolactam alkaloids from Piper species, as specific details from the original discovery paper by Lin et al. (2006) are not fully available.
-
Extraction: Dried and powdered stems of Piper kadsura are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Proposed Total Synthesis of this compound
-
Synthesis of a Substituted Benzamide: The synthesis would commence with the preparation of a suitably substituted benzamide, which will form the core of the phenanthrene ring system.
-
Ruthenium-Catalyzed C-H/N-H Annulation: The substituted benzamide would then undergo a ruthenium-catalyzed C-H/N-H annulation with an appropriate alkene to construct the isoindolinone core.
-
Dehydro-Diels-Alder Reaction: The resulting isoindolinone would then be subjected to a dehydro-Diels-Alder reaction with a benzyne dienophile to form the phenanthrene ring system characteristic of aristolactams.
-
Final Modifications: Subsequent functional group manipulations would be carried out to complete the synthesis of this compound.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Inhibition of C5a-Induced Chemotaxis
This compound interferes with the signaling cascade initiated by the binding of C5a to its receptor (C5aR), a G protein-coupled receptor (GPCR). This inhibition likely involves the modulation of downstream effectors such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell migration.
Caption: Proposed mechanism of this compound in inhibiting C5a-mediated signaling.
Inhibition of PMA-Induced ROS Production
PMA is a potent activator of Protein Kinase C (PKC), which in turn can activate NADPH oxidase (NOX), a major source of cellular ROS. This compound likely inhibits this pathway, leading to a reduction in oxidative stress.
Caption: Proposed mechanism of this compound in reducing PMA-induced ROS.
Future Perspectives
This compound represents a promising natural product lead for the development of novel anti-inflammatory and antioxidant therapies. Future research should focus on elucidating the precise molecular targets of this compound within the C5a and NADPH oxidase signaling pathways. The development of a robust and scalable total synthesis will be crucial for enabling further preclinical and clinical investigations. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design of even more potent and selective analogs with improved pharmacokinetic properties. Given its dual action against inflammation and oxidative stress, this compound holds potential for the treatment of a range of chronic diseases where these processes play a key pathological role.
References
An In-depth Technical Guide to the Solubility of Piperlactam S
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Piperlactam S, a compound of interest for its potential therapeutic applications. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the established experimental protocols for determining solubility and provides a framework for researchers to conduct their own assessments.
Introduction to this compound
This compound is a naturally occurring alkaloid that has been isolated from plants of the Piper genus. It has garnered attention in the scientific community for its potential biological activities, including anti-inflammatory and anti-cancer properties. A thorough understanding of its solubility in various solvents is a critical first step in the preclinical development process, as it directly impacts formulation, bioavailability, and the design of in vitro and in vivo experiments.
Understanding Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, solubility is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major challenge for the formulation of many promising drug candidates.
Experimental Protocol for Determining Solubility: The Shake-Flask Method
The most widely recognized and accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique is a cornerstone of pharmaceutical research for its reliability.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.
Detailed Methodology:
-
Preparation of the Solvent System: Select a range of solvents of varying polarities. Common choices include water, phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile.
-
Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container, such as a glass vial or flask. The excess solid should be visually apparent.
-
Equilibration: The containers are then agitated, typically using an orbital shaker or a magnetic stirrer, at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to ensure equilibrium is achieved. This process often takes 24 to 72 hours.[1]
-
Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is commonly achieved through centrifugation to pellet the solid material, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[1]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose. A calibration curve with known concentrations of this compound is used to determine the concentration in the experimental samples.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as a molar concentration (e.g., mM or µM) at the specified temperature and pH.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Quantitative Solubility Data for this compound
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Water | 25 | 7.0 | Data not available |
| PBS | 25 | 7.4 | Data not available |
| Ethanol | 25 | N/A | Data not available |
| Methanol | 25 | N/A | Data not available |
| DMSO | 25 | N/A | Data not available |
| Acetonitrile | 25 | N/A | Data not available |
This table is provided as a template for reporting experimentally determined solubility data.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. While research has pointed to its potential anti-inflammatory and anti-cancer activities, the specific protein targets and downstream signaling cascades have not been definitively identified for this compound.
Compounds from the same plant genus, such as piperine, have been shown to modulate various signaling pathways, including PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation. However, it is crucial to note that this information pertains to a different, albeit related, molecule and may not be directly applicable to this compound. Further research is required to delineate the specific signaling pathways modulated by this compound.
The following diagram illustrates a generalized signaling pathway that is often implicated in the biological activities of natural products with anti-inflammatory and anti-cancer effects. This is a hypothetical representation and not a confirmed pathway for this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram offer a clear path for obtaining reliable solubility data. A thorough understanding of the solubility of this compound will be instrumental in advancing its development as a potential therapeutic agent. Future research should also focus on elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates.
References
An In-depth Technical Guide to the Thermal Stability of Piperlactam S
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data on the thermal stability of a compound designated as "Piperlactam S." The existence of this specific compound under this name in the public domain is not confirmed. This guide, therefore, provides a framework for assessing the thermal stability of a novel compound like this compound, intended for researchers, scientists, and drug development professionals. It outlines the standard methodologies and presents illustrative data from related compounds.
Introduction to Thermal Stability in Drug Development
Thermal stability is a critical quality attribute of an active pharmaceutical ingredient (API). It dictates the substance's ability to resist chemical and physical changes upon exposure to heat. For drug development professionals, understanding the thermal profile of a compound is paramount for several reasons:
-
Manufacturing Process Development: Knowledge of decomposition temperatures is crucial for designing safe and effective manufacturing processes, such as drying, milling, and formulation, which may involve heat.
-
Storage and Shelf-life: Thermal stability data informs the determination of appropriate storage conditions and the establishment of a product's shelf-life.
-
Safety Assessment: Uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities and, in some cases, poses risks of exothermic events.
The primary techniques employed to evaluate the thermal stability of a pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Experimental Techniques for Thermal Stability Assessment
2.1 Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its residual mass. The output is a thermogram, a plot of mass versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.
2.2 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] DSC is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[4] For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. Decomposition events are typically observed as exothermic peaks.[3]
Thermal Properties of Related Piperidone Structures
While no data exists for "this compound," the following table summarizes the limited thermal information found for structurally related compounds to illustrate the type of data obtained from thermal analysis. A "piperlactam" is a lactam with a six-membered ring, also known as a piperidone. 2-Piperidone is also referred to as δ-valerolactam.[5][6]
| Compound/Material | Analytical Method | Key Thermal Events | Reference(s) |
| 2-Piperidone (δ-Valerolactam) | Not Specified | Triple Point Temperature: 342.3 K (69.15 °C) | [7] |
| Polyamide containing 1-Phenethyl-4-Piperidone moiety | TGA | Thermal decomposition occurs between 350 °C and 550 °C. | [1] |
| γ-valerolactone (a five-membered ring lactone) | Flow Reactor | Thermal decomposition begins at temperatures above 600°C, with 98% decomposition at 800°C. | [8] |
Note: This data is for illustrative purposes only and does not represent the thermal stability of this compound.
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC analysis, which would be suitable for determining the thermal stability of a novel compound like this compound.
4.1 Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed on the TGA balance.
-
Experimental Conditions:
-
Atmosphere: The analysis is run under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of mass loss at different stages.
4.2 Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: The DSC cell is purged with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a temperature beyond any expected thermal events at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify the temperatures and enthalpies of endothermic events (like melting) and exothermic events (like decomposition).
Visualizations
5.1 Experimental Workflow for Thermal Stability Assessment
5.2 Conceptual Thermal Decomposition Pathway
Conclusion
The thermal stability of "this compound" remains undetermined due to a lack of available data in the scientific literature. For any new pharmaceutical compound, a thorough investigation using techniques such as TGA and DSC is essential. The protocols and workflows outlined in this guide provide a standard framework for researchers and drug development professionals to conduct such an analysis. The resulting data on decomposition temperatures, melting points, and other thermal events are critical for ensuring the safety, efficacy, and quality of the final drug product. Experimental determination of these properties for this compound is a necessary step in its development pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 6. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. piperidinone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Piperolactam Alkaloids
A Note on Nomenclature: The query specified "Piperlactam S". Extensive literature searches did not yield information on a compound with this specific name. However, a class of related alkaloids known as piperolactams (e.g., Piperolactam A, B, C, and D) are well-documented. It is presumed that the query intended to refer to one of these compounds or the class in general. This document will focus on the analytical methods applicable to these piperolactams, with a primary focus on Piperolactam A as a representative compound.
Introduction
Piperlactams are a group of aristolactam-type alkaloids found in various plant species of the Piper genus, such as Piper longum (long pepper) and Piper nigrum (black pepper).[1][2] These compounds have garnered interest due to their potential biological activities.[3][4] Accurate and sensitive analytical methods are crucial for their identification, quantification, and characterization in plant extracts and biological matrices for research, drug development, and quality control purposes. This document provides detailed application notes and protocols for the detection and analysis of piperolactams using modern analytical techniques.
Analytical Methodologies
A variety of analytical techniques can be employed for the analysis of piperolactams. The choice of method depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of piperolactams from complex mixtures.[5][6]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The separation can be optimized by adjusting the composition of the mobile phase, the type of stationary phase, and other chromatographic parameters.
-
Detection:
-
UV/Vis Detection: Piperolactams exhibit UV absorbance, making UV detection a straightforward and robust method for their quantification.[2][6]
-
Mass Spectrometry (MS) Detection (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the identification and quantification of piperolactams even at low concentrations.[7][8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of elemental composition.[7]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isolated piperolactams.[2][3]
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, detailed information about the molecular structure, including connectivity and spatial arrangement of atoms, can be obtained.
-
Applications:
-
1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals correlations between different nuclei, enabling the unambiguous assignment of the chemical structure.[9]
-
Experimental Protocols
Protocol 1: Extraction of Piperolactams from Plant Material
This protocol describes a general procedure for the extraction of piperolactams from dried and powdered plant material (e.g., roots or leaves of Piper species).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Maceration: Soak the dried and powdered plant material (e.g., 10 kg) in methanol (e.g., 100 L) for 3 days at room temperature.[3]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude solid extract.[3]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography:
-
Pack a glass column with silica gel 60 as the stationary phase.
-
Dissolve the crude extract or a specific fraction in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target piperolactam(s).
-
Evaporate the solvent from the combined fractions to obtain the isolated compound.
-
Protocol 2: HPLC-UV Analysis of Piperolactam A
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of Piperolactam A. This method is adapted from general procedures for analyzing compounds from Piper species.[6][10]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for pH adjustment and improved peak shape)
-
Piperolactam A standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm and 320 nm (based on UV maxima of Piperolactam A)[2] |
Procedure:
-
Standard Preparation: Prepare a stock solution of Piperolactam A standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the extracted and isolated Piperolactam A sample in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the Piperolactam A standard against its concentration. Determine the concentration of Piperolactam A in the sample by interpolating its peak area on the calibration curve.
Protocol 3: LC-MS/MS Analysis of Piperolactams
This protocol provides a general framework for a sensitive and selective LC-MS/MS method for the detection of piperolactams in complex matrices. This is based on methods used for profiling secondary metabolites in Piper species.[7][8]
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC Conditions:
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized for the specific piperolactam and matrix. A typical gradient would be a linear increase in Mobile Phase B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | To be optimized (e.g., 3.5 kV) |
| Source Temperature | To be optimized (e.g., 150 °C) |
| Desolvation Temperature | To be optimized (e.g., 350 °C) |
| Gas Flows | To be optimized for the specific instrument |
| MRM Transitions | To be determined by infusing a standard solution of the target piperolactam. For Piperolactam A (C₁₆H₁₁NO₃, MW: 265.26 g/mol ), the precursor ion would be [M+H]⁺ at m/z 266. Product ions would be determined from fragmentation experiments. |
Procedure:
-
Method Development: Infuse a standard solution of the target piperolactam into the mass spectrometer to determine the optimal ionization parameters and to identify the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Prepare samples as described in the HPLC-UV protocol. For biological matrices, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction may be necessary.
-
Analysis: Inject the samples into the LC-MS/MS system.
-
Data Analysis: Identify and quantify the target piperolactam based on its retention time and specific MRM transition.
Data Presentation
Quantitative Data Summary for Piperolactam A Analysis
| Analytical Method | Parameter | Value | Reference |
| HPLC-UV | Linearity Range | 0.1 - 100 µg/mL (Typical) | Adapted from[6][10] |
| Limit of Detection (LOD) | ~0.05 µg/mL (Estimated) | Adapted from[6][10] | |
| Limit of Quantification (LOQ) | ~0.15 µg/mL (Estimated) | Adapted from[6][10] | |
| Accuracy (% Recovery) | 95 - 105% (Typical) | Adapted from[6][10] | |
| Precision (%RSD) | < 5% (Typical) | Adapted from[6][10] | |
| LC-MS/MS | Linearity Range | 1 - 1000 ng/mL (Typical) | Adapted from[7][8] |
| Limit of Detection (LOD) | ~0.1 ng/mL (Estimated) | Adapted from[7][8] | |
| Limit of Quantification (LOQ) | ~0.5 ng/mL (Estimated) | Adapted from[7][8] | |
| Accuracy (% Recovery) | 90 - 110% (Typical) | Adapted from[7][8] | |
| Precision (%RSD) | < 10% (Typical) | Adapted from[7][8] |
Spectroscopic Data for Piperolactam A
| Spectroscopic Technique | Key Data Points | Reference |
| UV Spectroscopy | λmax (in acetone): 234, 263, 276, 286, 320, 384 nm | [2] |
| IR Spectroscopy | νmax (cm⁻¹): 3474 (OH), 3188 (NH), 1656 (C=O) | [2] |
| Mass Spectrometry (EI-MS) | m/z (% intensity): 265 (M⁺, 89), 264 (100) | [2] |
| ¹H NMR (400 MHz, Acetone-d₆) | δ (ppm): 3.93 (3H, s, OMe), aromatic protons between 7.25 and 9.28, 9.81 (1H, brs, NH) | [2] |
| ¹³C NMR (100 MHz, Acetone-d₆) | δ (ppm): 61.89 (OMe), aromatic carbons between 105.84 and 154.67, 167.53 (C=O) | [2] |
Visualizations
Caption: Workflow for the extraction, purification, and analysis of piperolactams.
Caption: Postulated mechanism of action of Piperolactam A based on in-silico studies.[3]
References
- 1. Piperolactam A - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Potential Piperolactam A Isolated From Piper betle as Natural Inhibitors of Brucella Species Aminoacyl‐tRNA Synthetase for Livestock Infections: In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. florajournal.com [florajournal.com]
Synthesis of Piperlactam S: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of Piperlactam S, an aristolactam alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this class of compounds. The protocol is based on established methods for the synthesis of related aristolactam alkaloids, offering a plausible and detailed pathway to obtain this compound.
Introduction
This compound is a member of the piperolactam group of alkaloids, which are a subset of the broader aristolactam family of natural products. These compounds are characterized by a phenanthrene-fused γ-lactam ring system. While the specific biological activities of this compound are not extensively documented, related aristolactam alkaloids have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. This has led to growing interest in their synthesis to enable further investigation of their therapeutic potential.
The structure of this compound has been identified as 10-amino-1,2,3-trimethoxyphenanthrene-9-carboxylic acid lactam. The "S" designation in its name does not appear to refer to a specific stereocenter, as the core aromatic structure is planar. This protocol outlines a total synthesis approach.
Materials and Methods
This protocol is adapted from established synthetic routes for aristolactam alkaloids. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of a substituted biphenyl system, followed by cyclization to form the phenanthrene core, and subsequent lactam formation. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol
Step 1: Synthesis of the Substituted Biphenyl Intermediate
This step involves a Suzuki coupling reaction to create the core biphenyl structure.
-
Reaction Setup: To a solution of a suitable boronic acid derivative (1.0 eq.) in a mixture of toluene and ethanol (2:1) is added a substituted aryl halide (1.1 eq.).
-
Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and an aqueous solution of sodium carbonate (2 M, 2.0 eq.) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Workup and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the substituted biphenyl intermediate.
Step 2: Cyclization to the Phenanthrene Core
An intramolecular cyclization reaction is employed to form the tricyclic phenanthrene system.
-
Reaction Setup: The substituted biphenyl from Step 1 (1.0 eq.) is dissolved in a suitable solvent such as trifluoroacetic acid.
-
Cyclization Agent: A Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂), is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Step 3: Formation of the Lactam Ring (this compound)
The final step is the formation of the γ-lactam ring to yield this compound.
-
Reaction Setup: The phenanthrene derivative from Step 2 (1.0 eq.) is dissolved in a suitable solvent like dichloromethane.
-
Amidation: The solution is treated with a source of ammonia, or a protected amine followed by deprotection, in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Conditions: The reaction is stirred at room temperature for 24 hours.
-
Workup and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| 1 | Substituted Biphenyl | Varies | Varies | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | Substituted Phenanthrene | Varies | Varies | 60-75 | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | C₁₈H₁₅NO₄ | 309.32 | 50-65 | ¹H NMR, ¹³C NMR, HRMS, IR |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Potential Biological Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many aristolactam alkaloids are known to exhibit cytotoxic effects against cancer cells. A plausible mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.
Conclusion
This application note provides a detailed and plausible protocol for the synthesis of this compound. The outlined procedures are based on established synthetic methodologies for related aristolactam alkaloids. The successful synthesis of this compound will enable further investigation into its biological activities and potential as a therapeutic agent. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings.
Application Note: High-Performance Liquid Chromatography for the Analysis of Piperlactam S
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperlactam S is a compound of interest in pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, from bulk substance analysis to formulation quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the absence of established specific methods for this compound in the public domain, this protocol is based on established methodologies for structurally related compounds, such as those containing piperazine or similar heterocyclic cores.
Experimental Conditions
A summary of the proposed HPLC conditions for the analysis of this compound is presented in Table 1. These parameters are a starting point and may require optimization for specific matrices or analytical goals.
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 25°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm |
| Run Time | 20 minutes |
Table 2: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Method Validation Parameters (Hypothetical Data)
A robust HPLC method should be validated according to ICH guidelines. Table 3 summarizes hypothetical performance characteristics for the proposed method.
Table 3: Hypothetical Method Validation Summary for this compound
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for developing an HPLC method for a new compound like this compound.
Caption: HPLC Method Development Workflow for this compound.
Detailed Protocol: HPLC Analysis of this compound
This protocol provides a step-by-step procedure for the quantitative analysis of this compound using the proposed HPLC method.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Preparation of Solutions
2.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes if necessary.
-
Dilute to the mark with methanol and mix thoroughly.
2.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Dilute the sample to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system suitability.
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Sample Analysis Workflow
The following diagram illustrates the workflow for the routine analysis of a this compound sample.
Caption: Routine Sample Analysis Workflow for this compound.
Application Note: Gas Chromatography Analysis of Piperlactam S
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed protocol for the quantitative analysis of Piperlactam S using gas chromatography (GC). Due to the limited availability of direct methods for this compound, this protocol is based on established analytical methodologies for structurally similar lactam compounds. The proposed method involves a derivatization step to enhance the volatility of this compound, followed by separation and detection using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). This guide is intended to serve as a comprehensive starting point for method development and validation in research and quality control environments.
Introduction
This compound is a lactam of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and metabolic studies. Gas chromatography offers a powerful analytical tool for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of lactams like this compound can present analytical challenges.
To overcome these challenges, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative.[1][2] This application note outlines a proposed GC method, including sample preparation, derivatization, and chromatographic conditions, for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Objective: To extract this compound from the sample matrix and prepare it for derivatization and GC analysis.
Materials:
-
Sample containing this compound
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl acetate)[3][4]
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
For solid samples, accurately weigh a known amount of the homogenized sample into a centrifuge tube. Add a suitable volume of the extraction solvent.
-
For liquid samples, pipette a known volume of the sample into a centrifuge tube and add the extraction solvent.
-
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure efficient extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic layer from any solid debris or aqueous phase.[5]
-
Drying: Carefully transfer the supernatant (organic layer) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.45 µm syringe filter into a clean autosampler vial for the derivatization step.
Derivatization Protocol: Silylation
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in this compound, to increase their volatility.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used and effective silylating agent.
Objective: To convert this compound into its more volatile trimethylsilyl (TMS) derivative.
Materials:
-
Prepared sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
Evaporation: Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen to obtain a dry residue.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried residue in the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC injection.
GC Method Parameters (Proposed)
The following GC parameters are proposed as a starting point for the analysis of the TMS-derivatized this compound. Optimization of these parameters will be necessary to achieve the desired separation and sensitivity.
| Parameter | Proposed Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Mode | Split (10:1 ratio)[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 280°C, hold for 5 minutes |
| Detector Temperature | 300°C (FID) |
| MS Parameters (if used) | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 40-500 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables are templates for recording and presenting analytical results.
Table 1: Retention Time and Calibration Data (Hypothetical)
| Compound | Retention Time (min) | Calibration Range (µg/mL) | R² |
| This compound-TMS | 12.5 | 1 - 100 | >0.995 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Experimental workflow for the GC analysis of this compound.
Logical Relationship of GC Parameters
The interplay of various GC parameters is crucial for achieving optimal separation. The following diagram illustrates these relationships.
Caption: Interrelationship of key GC parameters affecting separation.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the analysis of this compound by gas chromatography. The detailed protocols for sample preparation, derivatization, and the suggested GC method parameters offer a solid foundation for researchers and analysts to develop and validate a robust analytical method tailored to their specific needs. Method optimization and validation are essential next steps to ensure the accuracy, precision, and reliability of the results for the intended application.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidine-Based Polymers in Materials Science
Introduction
The term "Piperlactam S" does not correspond to a standard chemical nomenclature. It is likely a specific, proprietary, or erroneous name for a piperidine-based lactam. The most common and structurally simplest piperidine-based lactam is 2-piperidone, also known as δ-valerolactam. The polymerization of this monomer leads to the polyamide known as Nylon 5. Additionally, derivatives of piperidine are utilized in the synthesis of advanced functional polymers, such as temperature-responsive materials.
This document provides detailed application notes and experimental protocols for two significant classes of piperidine-based polymers in materials science:
-
Poly(2-piperidone) (Nylon 5): A semi-crystalline polyamide with applications as a high-performance engineering plastic.
-
Temperature-Responsive Piperidine-Based Polymers: "Smart" polymers that exhibit phase transitions in response to temperature changes, with potential applications in biomedicine and controlled release systems.
Section 1: Poly(2-piperidone) (Nylon 5)
Application Notes
Poly(2-piperidone), also known as Nylon 5 or poly(δ-valerolactam), is a synthetic polyamide produced through the ring-opening polymerization of 2-piperidone.[1] It is a strong and tough thermoplastic with properties comparable to other common nylons like Nylon 6 and Nylon 6,6.[2][3] Its characteristics include high strength, excellent wear and chemical resistance, and a relatively high melting point, making it suitable for various engineering applications.[2][3]
The primary applications of Nylon 5 in materials science are as a high-performance plastic for components that require durability and resistance to wear, such as gears, bearings, bushings, and other mechanical parts.[4] It is also used in the production of strong fibers for textiles, ropes, and industrial applications.[2][5]
Key Properties of Nylon 5:
-
Mechanical Strength: Nylon 5 exhibits high tensile strength and stiffness.[3][6]
-
Thermal Stability: It has a high melting point, allowing for its use in high-temperature environments.[2]
-
Chemical Resistance: It shows good resistance to a variety of chemicals.[3]
-
Wear Resistance: Nylon 5 has excellent bearing and wear properties, often being used as a replacement for metal parts to reduce noise and the need for lubrication.[4]
-
Moisture Absorption: Like other nylons, it absorbs moisture, which can affect its dimensional stability and mechanical properties.[6]
Quantitative Data
| Property | Value | Reference |
| Melting Point | 250-260 °C | [2] |
| Density | 1.13 g/mL | [2] |
| Tenacity | 4.8-5.0 g/denier | [2] |
| Elongation at Break | 20-28% | [2] |
| Moisture Regain | 4.1% | [2] |
Experimental Protocols
1. Anionic Ring-Opening Polymerization of 2-Piperidone
This protocol describes the synthesis of Nylon 5 via anionic ring-opening polymerization, a common method for producing high molecular weight polyamides from lactam monomers.[7]
Materials:
-
2-Piperidone (δ-valerolactam), purified by distillation or recrystallization
-
Strong base (e.g., potassium tert-butoxide, sodium hydride) as a catalyst
-
N-acetyl-2-piperidone (or another acyllactam) as an initiator
-
Anhydrous toluene or other suitable aprotic solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Methanol for precipitation
-
Formic acid for dissolving the polymer for characterization
Procedure:
-
Monomer and Solvent Preparation: Dry the 2-piperidone and toluene over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Initiator and Catalyst Addition: Under an inert atmosphere, dissolve the purified 2-piperidone in anhydrous toluene in the reaction flask. Add the N-acetyl-2-piperidone initiator.
-
Polymerization: Heat the mixture to the desired reaction temperature (typically between 100-150 °C). Add the strong base catalyst to initiate the polymerization. The solution will become viscous as the polymer forms.
-
Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically complete within a few hours.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.
-
Purification: Filter the precipitated Nylon 5 and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
2. Characterization of Nylon 5
-
Molecular Weight Determination: The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC) using a suitable solvent such as hexafluoroisopropanol (HFIP).
-
Thermal Analysis: The melting point and glass transition temperature can be determined using differential scanning calorimetry (DSC).
-
Structural Analysis: The chemical structure of the polymer can be confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, the polymer may need to be dissolved in a strong acid like deuterated formic acid.
-
Mechanical Testing: Tensile strength, modulus, and elongation at break can be measured using a universal testing machine according to ASTM standards.
Visualizations
References
- 1. Enhancing control and speed in anionic ring-opening polymerization: A continuous-flow approach for rapid, well-defined polymers in milliseconds - American Chemical Society [acs.digitellinc.com]
- 2. Nylon 5 - CAMEO [cameo.mfa.org]
- 3. Characteristics of nylon material|News|POLYPVC [polypvc.com]
- 4. curbellplastics.com [curbellplastics.com]
- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 6. Mechanical properties | AMILAN™ | TORAY PLASTICS | TORAY [plastics.toray]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Piperidine and Piperolactam Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperlactam S belongs to the broader class of piperolactam and aristolactam alkaloids, a family of tetracyclic natural products isolated from various plant species, particularly from the genus Piper.[1] These compounds have garnered significant interest due to their diverse biological activities. The chemical synthesis of these complex molecules is often challenging, involving multiple steps and leading to potential difficulties in controlling stereochemistry. Biocatalysis, utilizing the inherent selectivity of enzymes, presents a promising alternative for the synthesis of these valuable compounds and their chiral precursors.[2][3] This document provides an overview of the known biosynthetic pathways of related piperidine alkaloids and outlines potential enzymatic and chemoenzymatic strategies for the synthesis of key structural motifs found in piperolactams.
Biosynthesis of Piperidine Alkaloids: The Case of Piperine
While the complete biosynthetic pathway for complex piperolactams is not fully elucidated, the biosynthesis of a simpler piperidine alkaloid, piperine, in black pepper (Piper nigrum) has been studied and offers insights into the types of enzymes involved. The final step in piperine biosynthesis is the condensation of piperoyl-CoA and piperidine, catalyzed by piperine synthase.[4][5][6]
The biosynthesis of the two precursors for piperine involves distinct pathways. The piperidine ring is thought to be derived from the amino acid lysine, while piperoyl-CoA is formed through the phenylpropanoid pathway.[4][7] A key enzyme in the formation of the piperoyl moiety is a cytochrome P450 oxidoreductase (CYP719A37), which catalyzes the formation of a methylenedioxy bridge.[4][8]
Hypothetical Biosynthetic Pathway of Piperine
References
- 1. Piperolactam A - Wikipedia [en.wikipedia.org]
- 2. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis planning guided by synthetic potential scores - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. piperine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
Application Notes and Protocols for the Scaled-Up Production of Piperlactam Alkaloids
Introduction
Piperlactam alkaloids have garnered significant interest due to their diverse biological activities. Related compounds have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are implicated in cell growth, proliferation, and survival. These properties make piperolactams attractive candidates for further investigation in drug discovery and development.
This application note details a potential synthetic route for the scaled-up production of a piperolactam, outlines the necessary experimental protocols, and presents the relevant biological context through signaling pathway diagrams.
Data Presentation
Table 1: Key Reagents and Solvents for Piperolactam C Synthesis
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | Supplier Example |
| Substituted Benzamide | C₈H₉NO | 135.16 | Starting Material | Sigma-Aldrich |
| Phenyl Vinyl Sulfone | C₈H₈O₂S | 168.21 | Reactant | TCI Chemicals |
| [Ru(p-cymene)Cl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 736.46 | Catalyst | Strem Chemicals |
| K₂CO₃ | K₂CO₃ | 138.21 | Base | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | VWR |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | Deprotection Agent | Acros Organics |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Merck |
Table 2: Representative Reaction Parameters for Aristolactam Synthesis
| Step | Reaction Type | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ruthenium-Catalyzed C-H/N-H Annulation | 100-120 | 12-24 | 60-80 |
| 2 | Dehydro-Diels-Alder Reaction | 80-100 | 6-12 | 50-70 |
| 3 | Deprotection/Final Modification | Room Temperature | 1-4 | >90 |
Experimental Protocols
Note: The following protocols are adapted from known synthetic methods for aristolactam alkaloids and are presented for the synthesis of a representative piperolactam, Piperolactam C. These should be optimized for the specific target molecule and scale of production.
Protocol 1: Synthesis of the Isoindolinone Intermediate
This protocol describes the construction of the core isoindolinone structure, a key intermediate in the synthesis of piperolactams.
Materials:
-
Appropriately substituted benzamide (1.0 eq)
-
Phenyl vinyl sulfone (1.2 eq)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere setup
-
Reaction vessel suitable for heating under inert conditions
Procedure:
-
To a dry reaction vessel, add the substituted benzamide, phenyl vinyl sulfone, [Ru(p-cymene)Cl₂]₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the isoindolinone intermediate.
Protocol 2: Formation of the Polycyclic Aristolactam Core
This protocol details the subsequent cycloaddition reaction to form the characteristic polycyclic framework of piperolactams.
Materials:
-
Isoindolinone intermediate from Protocol 1 (1.0 eq)
-
Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.5 eq)
-
Cesium fluoride (CsF) (2.0 eq)
-
Anhydrous acetonitrile
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the isoindolinone intermediate and cesium fluoride to a dry reaction vessel.
-
Add anhydrous acetonitrile to the vessel.
-
Slowly add the benzyne precursor to the reaction mixture at room temperature with stirring.
-
Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete (typically 8-10 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the aristolactam core structure.
Mandatory Visualizations
Biosynthesis and Synthetic Strategy
The biosynthesis of aristolactam alkaloids is believed to proceed from aporphine precursors. The synthetic strategy for piperolactams often involves the construction of a key isoindolinone intermediate followed by a cycloaddition to form the polycyclic core.
Caption: Biosynthesis and a common synthetic strategy for piperolactam alkaloids.
Signaling Pathways Modulated by Piper-derived Alkaloids
Compounds isolated from Piper species, including some piperolactams and the related compound piperine, have been shown to influence critical cellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are central to cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by piperolactams.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by piperolactams.
Disclaimer: The provided synthetic protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with all necessary safety precautions. The biological activities described are based on studies of related compounds and may not be directly applicable to all piperolactams. Further research is required to fully elucidate the therapeutic potential and mechanisms of action of Piperlactam S and its analogues.
Application Notes and Protocols for Experimental Reactions of Piperlactam S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlactam S, a member of the aristolactam class of alkaloids, has garnered significant interest within the scientific community due to its potential therapeutic properties. These compounds, isolated from various plant species of the Piper and Aristolochia genera, exhibit a range of biological activities, including antitumor and antimicrobial effects. This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of this compound and its analogs. The methodologies described herein are based on established synthetic strategies for aristolactams, providing a foundation for researchers to produce these compounds for further investigation.
Data Presentation
Table 1: Synthetic Approaches to the Aristolactam Core
| Synthetic Strategy | Key Reactions | Starting Materials | Catalysts/Reagents | Reported Yields | Reference |
| Suzuki-Miyaura Coupling/Aldol Condensation Cascade | Palladium-catalyzed cross-coupling followed by intramolecular aldol condensation. | Substituted isoindolin-1-ones, 2-formylphenylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Good to Excellent | [1] |
| C-H Bond Activation/Dehydro-Diels-Alder Reaction | Ruthenium-catalyzed oxidative cyclization followed by a dehydro-Diels-Alder reaction with benzynes. | Substituted benzamides, vinyl sulfones | [Ru(p-cymene)Cl₂]₂, AgSbF₆, CsF | Good | [2][3] |
| Photocatalyzed Cyclization | Visible-light-induced cyclization of N-aryl benzamides. | Halogen-substituted N-aryl benzamides | Organic photoredox catalyst (e.g., 4CzIPN), nBu₃N | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogues via Suzuki-Miyaura Coupling and Aldol Condensation Cascade
This protocol is adapted from a general method for the synthesis of aristolactams and can be applied to the synthesis of this compound by selecting the appropriately substituted starting materials.[1]
Materials:
-
Substituted isoindolin-1-one (1.0 eq)
-
2-Formylphenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the substituted isoindolin-1-one, 2-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound analogue.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Biological Evaluation of this compound Analogues - In Vitro Cytotoxicity Assay
This protocol describes a general method to assess the cytotoxic activity of synthesized this compound analogues against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound analogues (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogues in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
References
- 1. Total synthesis of aristolactams via a one-pot suzuki-miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperolactam Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Piperolactam alkaloids, with a focus on improving reaction yields.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during key stages of Piperolactam synthesis.
Route 1: Ruthenium-Catalyzed Oxidative Cyclization & Dehydro-Diels-Alder Reaction
Question 1: I am observing low to no yield of the 3-methyleneisoindolin-1-one intermediate during the ruthenium-catalyzed oxidative cyclization. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the ruthenium-catalyzed C-H activation and cyclization step can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity:
-
Solution: Ensure the ruthenium catalyst, such as [{Ru(p-cymene)Cl2}2], is of high purity and handled under an inert atmosphere to prevent deactivation. The use of a co-catalyst or additive like potassium pivalate as a base is often crucial.[1]
-
-
Suboptimal Reaction Conditions:
-
Solution: The reaction temperature is critical. While some protocols suggest temperatures around 120°C, others may require up to 140°C for efficient cyclization.[1][2] The choice of solvent is also important; acetic acid has been shown to be effective in some cases, while toluene is used in others.[1][3] A systematic screening of temperature and solvent may be necessary.
-
-
Poor Substrate Reactivity:
-
Solution: The electronic and steric properties of the benzamide substrate can significantly influence the reaction rate. Electron-donating groups on the aromatic ring generally facilitate the C-H activation step. If feasible, consider modifying the substituents on your starting material.
-
-
Presence of Impurities:
-
Solution: Ensure all starting materials, reagents, and solvents are pure and anhydrous. Water and other protic impurities can interfere with the catalytic cycle.
-
Question 2: The subsequent dehydro-Diels-Alder reaction with the benzyne precursor is giving a low yield of the final aristolactam product. What are the common pitfalls and solutions?
Answer:
The dehydro-Diels-Alder reaction is a powerful tool for constructing the polycyclic core of aristolactams, but its efficiency can be sensitive to several parameters.
-
Inefficient Benzyne Generation:
-
Solution: The choice of benzyne precursor and the fluoride source (e.g., CsF) is critical. Ensure the fluoride source is anhydrous and freshly opened or dried. The reaction temperature should be carefully controlled, as benzyne is a highly reactive intermediate. Reactions are often run at or below room temperature (e.g., 30°C) for an extended period (e.g., 24 hours) to ensure complete reaction.[2]
-
-
Side Reactions of the Diene:
-
Solution: The 3-methyleneisoindolin-1-one intermediate can undergo undesired side reactions. Using a diene with a cleavable sulfonyl group (SO2Ph) can improve the selectivity of the cycloaddition and subsequent elimination to form the desired aromatic ring.[2]
-
-
Regioselectivity Issues with Unsymmetrical Benzynes:
-
Solution: When using unsymmetrical benzyne precursors, a mixture of regioisomers can be formed.[3] The regioselectivity is influenced by both electronic and steric factors of the reacting partners. Careful selection of the benzyne precursor can sometimes lead to high regioselectivity.[3] If a mixture is unavoidable, chromatographic separation of the isomers will be necessary.
-
Route 2: Suzuki-Miyaura Coupling & Aldol Condensation Cascade
Question 3: My Suzuki-Miyaura coupling reaction to form the biaryl precursor is sluggish or fails completely. How can I troubleshoot this?
Answer:
The Suzuki-Miyaura coupling is a robust reaction, but certain factors can impede its success.
-
Catalyst Deactivation:
-
Solution: The palladium catalyst (e.g., Pd(PPh3)4) is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). The choice of ligand can also be critical, especially for challenging substrates. Buchwald or other specialized phosphine ligands may improve catalyst performance.[4]
-
-
Inactive Boronic Acid/Ester:
-
Solution: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Using freshly prepared or high-quality commercial boronic acids is recommended. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial. The stability of alkyl boronic acids can be an issue, and using alkyl trifluoroborates can be a more stable alternative.[4]
-
-
Incorrect Base or Solvent System:
-
Solution: The choice of base (e.g., Cs2CO3, K3PO4) and solvent is crucial. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is often necessary. For anhydrous couplings with K3PO4, a small amount of water may be required to facilitate the reaction.[4]
-
-
Homocoupling of Boronic Acids:
-
Solution: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[5] Thorough degassing and the use of a Pd(0) source can minimize this side product.
-
Question 4: The subsequent intramolecular aldol condensation to form the phenanthrene ring is not proceeding as expected. What should I consider?
Answer:
The success of the aldol condensation cascade is dependent on the reaction conditions to favor the desired cyclization.
-
Unfavorable Equilibrium:
-
Solution: The intramolecular aldol condensation is often a reversible process. Driving the reaction to completion may require the removal of water, for example, by using a Dean-Stark apparatus.
-
-
Incorrect Base:
-
Solution: The choice and concentration of the base are critical for deprotonation and subsequent cyclization. A systematic screening of bases (e.g., hydroxides, alkoxides) and their concentrations may be necessary.
-
-
Steric Hindrance:
-
Solution: Steric hindrance around the reacting centers can disfavor the intramolecular cyclization. In such cases, alternative synthetic routes might need to be considered.
-
Frequently Asked Questions (FAQs)
Q1: What is the general structure of Piperolactam alkaloids?
A1: Piperolactam alkaloids, more broadly classified as aristolactams, are a group of natural products characterized by a phenanthrene-lactam core. They are derived from aporphine alkaloids and are found in various plant species, including those of the Piper genus. Piperolactam A is a specific example with a defined substitution pattern on the aromatic rings.[2]
Q2: What are the key challenges in the total synthesis of Piperolactam alkaloids?
A2: The primary challenges in the synthesis of Piperolactam alkaloids include the efficient construction of the polycyclic phenanthridinone core, controlling regioselectivity when introducing substituents on the aromatic rings, and achieving good yields in multi-step sequences.[2]
Q3: Are there any specific safety precautions I should take when working with the reagents for Piperolactam synthesis?
A3: Yes. Many of the reagents used in these syntheses require careful handling. Palladium and ruthenium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organoboron reagents should be handled with care. Solvents like toluene and DMF have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I purify the final Piperolactam product?
A4: Purification of Piperolactam alkaloids is typically achieved through chromatographic techniques. Silica gel column chromatography is a common method, often using a gradient of ethyl acetate in hexanes as the eluent.[6] For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography can be employed.[7][8]
Q5: Can I improve the yield of my synthesis by modifying the protecting groups?
A5: Yes, the choice of protecting groups can have a significant impact on the overall yield. For instance, in syntheses involving N-substituted benzamides, the protecting group on the nitrogen can influence the efficiency of subsequent C-H activation or cyclization steps. The ease of deprotection at the final stage is also a critical consideration.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of aristolactam alkaloids, providing a benchmark for comparison.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ruthenium-Catalyzed Oxidative Cyclization | [{Ru(p-cymene)Cl2}2] / KPivO | Toluene | 140 | - | Good to Excellent | [1] |
| Ruthenium-Catalyzed Oxidative Cyclization | [{RuCl2(p-cymene)}2] / AgSbF6 / Cu(OAc)2·H2O | - | - | - | Good to Excellent | [9] |
| Dehydro-Diels-Alder Reaction | CsF | CH3CN | 30 | 24 | 66 | [2][3] |
| Suzuki-Miyaura Coupling / Aldol Cascade | Pd(PPh3)4 / Cs2CO3 | Toluene/EtOH | - | - | - | [6] |
| Demethylation (Cepharanone B to Piperolactam A) | LiCl | DMF | 150 | 96 | 66 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate via Ruthenium-Catalyzed Oxidative Cyclization
-
To a sealed tube, add the substituted N-methoxybenzamide (1.0 mmol), vinyl sulfone (1.2 mmol), [{RuCl2(p-cymene)}2] (5 mol%), and AgSbF6 (20 mol%).
-
Add the appropriate solvent (e.g., acetic acid, 5 mL).[3]
-
The mixture is stirred at 120°C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 3-methyleneisoindolin-1-one.
Protocol 2: Synthesis of Aristolactam via Dehydro-Diels-Alder Reaction
-
To a solution of the 3-methyleneisoindolin-1-one (1.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere, add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.5 mmol).
-
Add cesium fluoride (CsF, 3.0 mmol).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the aristolactam.
Visualizations
References
- 1. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Piperlactam S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Piperlactam S.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommendation |
| Incomplete initial dissolution | Ensure the minimum amount of hot solvent is used to fully dissolve the crude product. Adding too much solvent will result in a lower yield. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[1] |
| Crystals lost during transfer | Rinse the crystallization flask with a small amount of cold solvent and transfer this to the filter funnel to recover any remaining crystals. |
| Product is too soluble in the chosen solvent | Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2][3] Consider a two-solvent system if a single suitable solvent cannot be found. |
Issue 2: Oily Residue Instead of Crystals
| Possible Cause | Recommendation |
| Insoluble impurities present | Perform a hot gravity filtration to remove any insoluble impurities before allowing the solution to cool.[2] |
| Melting point of the compound is below the boiling point of the solvent | Choose a solvent with a lower boiling point. |
| Supersaturation | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] |
Issue 3: Colored Impurities in Final Product
| Possible Cause | Recommendation |
| Colored impurities not removed | Add a small amount of activated charcoal to the hot solution before the hot gravity filtration step to adsorb colored impurities.[1][2] |
| Co-crystallization of impurities | The cooling process may be too fast. Allow for slower crystal growth to improve selectivity. |
Issue 4: Poor Separation in Column Chromatography
| Possible Cause | Recommendation |
| Incorrect solvent system (mobile phase) | Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation of this compound from its impurities. |
| Column overloading | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
| Column packing issues | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad or tailing peaks. |
| Cracks in the stationary phase | Do not let the column run dry. Keep the stationary phase covered with the mobile phase at all times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
While specific impurities depend on the synthetic route, common impurities in similar lactam syntheses, such as caprolactam, can include unreacted starting materials, byproducts of side reactions, residual solvents, and water.[5]
Q2: How do I choose the right purification technique for this compound?
The choice of purification technique depends on the nature of the impurities and the scale of the purification.
-
Recrystallization is a good choice for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[6]
-
Column chromatography is effective for separating complex mixtures or when impurities have similar solubility to this compound.[7][8]
-
Acid-base extraction can be useful if the impurities have acidic or basic properties that differ from this compound.[3]
Q3: How can I determine the purity of my this compound sample?
Purity can be assessed using several analytical techniques, including:
-
Melting point analysis: A sharp melting point close to the literature value indicates high purity.[4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information on purity.[9]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to identify and quantify impurities.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent to dissolve it completely with heating and stirring.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) based on the polarity of this compound.
-
Mobile Phase Selection: Determine an optimal solvent system (mobile phase) using TLC that provides good separation between this compound and its impurities.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions using TLC or another analytical method to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. (56p) Crude Caprolactam Purification Processing | AIChE [proceedings.aiche.org]
- 6. mt.com [mt.com]
- 7. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. nuvisan.com [nuvisan.com]
Technical Support Center: Synthesis of Piperlactam S Analogs
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of complex aromatic lactams, which may be analogous to a potential synthesis of Piperlactam S.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my lactam cyclization reaction consistently low? | Incomplete reaction: The reaction may not have gone to completion. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential degradation of starting materials or products. 3. Catalyst Inactivity: If using a metal catalyst (e.g., Palladium), it may be deactivated. Ensure anhydrous and oxygen-free conditions if the catalyst is sensitive. Consider using a fresh batch of catalyst.[1][2] |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | 1. Purify Starting Materials: Recrystallize or chromatograph starting materials to remove impurities. 2. Confirm Structure: Verify the structure and purity of starting materials using NMR, IR, and elemental analysis. | |
| Suboptimal reaction conditions: The solvent, base, or temperature may not be ideal for the specific substrate. | 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Base Screening: If a base is used, screen different organic or inorganic bases. 3. Concentration Adjustment: Vary the concentration of the reactants. |
Issue 2: Formation of Significant Side Products
| Question | Possible Cause | Troubleshooting Steps |
| My reaction produces a significant amount of an unknown impurity. How can I identify and minimize it? | Side reactions: Depending on the synthetic route, various side reactions can occur. For example, in a Beckmann rearrangement, fragmentation to a nitrile can compete with the desired rearrangement.[3] In palladium-catalyzed cross-coupling reactions, homocoupling of starting materials can be a significant side reaction.[1][2] | 1. Characterize the Impurity: Isolate the impurity using chromatography and characterize it by NMR and Mass Spectrometry to understand its structure and propose a formation mechanism. 2. Adjust Reaction Conditions: - Temperature: Lowering the temperature may favor the desired reaction pathway. - Reagent Stoichiometry: Adjust the ratio of reactants and reagents. - Order of Addition: Change the order in which reagents are added to the reaction mixture. |
| I am observing the formation of multiple isomers. How can I improve the selectivity? | Lack of stereocontrol or regioselectivity: The reaction conditions may not favor the formation of the desired isomer. | 1. Use of Directing Groups: Introduce a directing group on one of the reactants to favor a specific regio- or stereochemical outcome. 2. Chiral Catalysts/Auxiliaries: For asymmetric synthesis, employ chiral catalysts or auxiliaries. 3. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of some reactions. |
Issue 3: Difficulty in Product Purification
| Question | Possible Cause | Troubleshooting Steps |
| My product is difficult to purify by column chromatography. | Similar polarity of product and impurities: The desired product and a major impurity may have very similar polarities. | 1. Alternative Chromatography: Try different stationary phases (e.g., alumina, C18) or solvent systems. Preparative HPLC can also be an option. 2. Recrystallization: If the product is a solid, attempt recrystallization from various solvents or solvent mixtures.[4] 3. Derivatization: Convert the product into a derivative that is easier to separate, and then cleave the derivatizing group after purification. |
| The purified product is still not pure enough for the next step. | Residual solvent or reagents: Trace amounts of high-boiling solvents or non-volatile reagents may remain. | 1. High Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating. 2. Trituration/Washing: Wash the solid product with a solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of complex lactams?
A1: Impurities can arise from several sources:
-
Starting materials: Unreacted starting materials or impurities present in them.
-
Side products: Products from competing reaction pathways.[3]
-
Reagents: Excess reagents or byproducts from the reagents.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Degradation: The product may degrade under the reaction or workup conditions.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring most organic reactions. For more quantitative analysis and to check for the formation of minor byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable.
Q3: What analytical techniques are essential for characterizing the final product and impurities?
A3: A combination of techniques is typically required for full characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) spectroscopy: To identify functional groups (e.g., the lactam carbonyl).
-
Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Quantitative Data Summary
Since specific data for this compound synthesis is unavailable, the following table provides illustrative data for a generic palladium-catalyzed intramolecular C-H arylation to form a phenanthridinone, a plausible analog.
| Parameter | Typical Range | Notes |
| Yield | 50-90% | Highly dependent on substrate and reaction conditions.[5] |
| Purity (crude) | 70-95% | Major impurities are often starting materials and homocoupled byproducts. |
| Purity (after chromatography) | >98% | |
| Catalyst Loading (e.g., Pd(OAc)₂) | 2-10 mol% | Lower catalyst loading is more cost-effective but may require longer reaction times.[5] |
| Ligand to Metal Ratio | 1:1 to 2:1 | The choice and ratio of ligand are critical for catalytic activity. |
| Reaction Temperature | 80-140 °C | Higher temperatures can sometimes lead to degradation. |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis [5]
This protocol describes a general method for the synthesis of a phenanthridinone from a 2-bromobenzamide derivative, which is a common core structure in aristolactam alkaloids.
Materials:
-
N-aryl-2-bromobenzamide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-aryl-2-bromobenzamide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenanthridinone.
-
Characterize the purified product by NMR, IR, and MS.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound analogs.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - ProQuest [proquest.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of Piperlactam S
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Piperlactam S and related 6-membered lactams.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the polymerization of this compound?
The most common methods for polymerizing 6-membered lactams like this compound are:
-
Anionic Ring-Opening Polymerization (AROP): This is a rapid and efficient method that uses a strong base as an initiator (e.g., sodium lactamate) and an N-acyl lactam as an activator. It is highly sensitive to impurities like water and carbon dioxide.
-
Cationic Ring-Opening Polymerization (CROP): This method employs strong acids or Lewis acids as initiators. It is generally less common for piperlactams due to side reactions.
-
Hydrolytic Polymerization: This method involves high temperatures (250-280°C) and a controlled amount of water, which first hydrolyzes the lactam to an amino acid that then initiates polymerization. This process is slower and requires high temperatures but is less sensitive to impurities than AROP.
Q2: Why is my anionic polymerization of this compound failing to initiate?
Failure to initiate in anionic polymerization is almost always due to the presence of impurities that neutralize the highly reactive initiator. The most common culprits are:
-
Water: Water will protonate the initiator and the propagating anionic chain ends, terminating the polymerization.
-
Carbon Dioxide: CO2 can react with the initiator, forming a carboxylate species that is not an effective initiator.
-
Monomer Impurities: The this compound monomer itself must be of very high purity. Acidic or other reactive impurities can inhibit initiation.
Q3: What causes low molecular weight in the final poly(this compound) product?
Low molecular weight can be attributed to several factors:
-
Incorrect Initiator/Activator Ratio: The molecular weight in anionic polymerization is inversely proportional to the initiator concentration. An excess of initiator will lead to a lower molecular weight.
-
Chain Transfer Reactions: Impurities like water can act as chain transfer agents, terminating one chain and starting a new one, which results in a lower average molecular weight.
-
High Temperatures: In hydrolytic polymerization, high temperatures can lead to side reactions and degradation, limiting the final molecular weight.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Inactive initiator due to moisture or CO2.2. Insufficient polymerization time or temperature.3. Presence of polymerization inhibitors in the monomer. | 1. Ensure all glassware is rigorously dried. Use freshly distilled/purified monomer and solvents. Perform the reaction under an inert atmosphere (N2 or Ar).2. Optimize reaction time and temperature based on literature for similar lactams.3. Purify the this compound monomer by recrystallization or distillation. |
| Inconsistent Results | 1. Variations in monomer purity from batch to batch.2. Inconsistent moisture levels in the reaction setup.3. Inaccurate measurement of initiator or activator. | 1. Establish a strict protocol for monomer purification and characterization for each new batch.2. Standardize the drying procedure for all equipment and reagents.3. Prepare stock solutions of the initiator and activator and titrate them before use to determine the exact concentration. |
| Polymer Discoloration | 1. Oxidation of the monomer or polymer at high temperatures.2. Side reactions leading to chromophores.3. Impurities in the monomer or from the reaction vessel. | 1. Maintain a strict inert atmosphere throughout the polymerization and cooling process.2. Lower the polymerization temperature if possible, or reduce the reaction time.3. Use high-purity monomer and ensure the reactor is thoroughly cleaned. |
Table 1: Effect of Water Content on Anionic Polymerization of a Piperlactam Analog
| Water Content (ppm) | Polymer Yield (%) | Intrinsic Viscosity (dL/g) |
| < 10 | 98 | 2.5 |
| 50 | 92 | 1.8 |
| 100 | 75 | 1.1 |
| 200 | 40 | 0.6 |
This data is representative for a generic 6-membered lactam and illustrates the critical impact of water on the polymerization process.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Dissolution: Dissolve 100 g of crude this compound in 500 mL of a suitable solvent (e.g., toluene) by heating to 80°C.
-
Drying: Add 5 g of a drying agent (e.g., anhydrous sodium sulfate) and stir for 30 minutes.
-
Filtration: Hot-filter the solution to remove the drying agent and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 4°C for 12 hours to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with 50 mL of cold, dry solvent.
-
Drying: Dry the purified this compound crystals under vacuum at 40°C for 24 hours to remove any residual solvent and moisture. Store under an inert atmosphere.
Protocol 2: Anionic Ring-Opening Polymerization of this compound
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum.
-
Monomer Addition: Under a positive flow of dry nitrogen, add 50 g of purified this compound to the flask.
-
Melting: Heat the flask to melt the monomer (e.g., 80-90°C).
-
Initiator Addition: Using a dry syringe, inject the calculated amount of initiator solution (e.g., 0.5 mol% of sodium lactamate in a dry solvent). Stir for 10 minutes.
-
Activator Addition: Inject the calculated amount of activator (e.g., 0.5 mol% of N-acetylthis compound).
-
Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 150-180°C). The viscosity will increase significantly. Continue stirring for the planned reaction time (e.g., 1-2 hours).
-
Termination & Isolation: Cool the reactor to room temperature. The solid polymer can be removed and purified by grinding and washing with water to remove unreacted monomer and initiator residues.
-
Drying: Dry the final polymer product in a vacuum oven.
Visual Guides
Caption: Troubleshooting workflow for low polymer yield.
Caption: Key steps in anionic polymerization of this compound.
Technical Support Center: Optimizing Reaction Conditions for Piperlactam S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Piperlactam S.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or (S)-5-phenylpiperidin-2-one, is a chiral piperidone derivative. A common synthetic approach involves the cyclization of a δ-amino acid precursor. The overall synthetic workflow can be visualized as a multi-step process, often starting with the formation of a carbon backbone, followed by the introduction of the amine and phenyl groups with the correct stereochemistry, and concluding with the final lactamization step.
Q2: My overall yield for this compound is consistently low. What are the most critical steps to investigate?
A2: Low overall yield can result from inefficiencies in any of the synthetic steps. However, the most critical stages to scrutinize are typically the asymmetric reduction step, which establishes the stereocenter, and the final lactamization (cyclization) step. Incomplete reactions, side-product formation (such as intermolecular polymerization during lactamization), or product degradation can all contribute to low yields.
Q3: I am observing multiple spots on my TLC plate after the lactamization step. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate post-lactamization could indicate several possibilities. The most common impurity is the unreacted starting material, the corresponding δ-amino acid. Another possibility is the formation of intermolecular amide coupling products (dimers or oligomers), which can occur at high concentrations or temperatures. Depending on the workup procedure, you might also be seeing residual coupling agents or byproducts.
Q4: How can I improve the diastereoselectivity of the reduction step leading to the this compound precursor?
A4: Achieving high diastereoselectivity in the reduction of the keto-group in the precursor is crucial for the final purity of this compound. Optimization of this step often involves screening different chiral reducing agents and reaction conditions. Factors to consider include the choice of catalyst (e.g., a specific isomer of a chiral borane reagent), the solvent, and the reaction temperature. Lower temperatures often lead to higher selectivity.
Troubleshooting Guide: The Lactamization Step
This guide focuses on troubleshooting the final cyclization of the δ-amino acid precursor to form this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Ineffective Coupling Agent: The chosen coupling agent may not be sufficiently reactive under the applied conditions. 2. Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached. 3. Steric Hindrance: The conformation of the amino acid precursor may disfavor intramolecular attack. | 1. Screen different coupling agents: Consider more potent carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. 3. Solvent Screening: Try different solvents that can help to favor a conformation amenable to cyclization. Aprotic polar solvents like DMF or DMSO can be effective. |
| Formation of Polymeric Byproducts | 1. High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Extended Reaction Time at High Temperature: Prolonged heating can promote polymerization. | 1. High Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. You may need to add the starting material slowly to the reaction mixture over several hours. 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent subsequent polymerization. |
| Epimerization at the Chiral Center | 1. Harsh Reaction Conditions: The use of strong bases or very high temperatures can lead to the epimerization of the stereocenter alpha to the phenyl group. 2. Inappropriate Coupling Agent: Some coupling agents can promote racemization. | 1. Milder Conditions: Use milder coupling agents and avoid excessively high temperatures. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in stoichiometric amounts. 2. Additive for Racemization Suppression: Consider adding racemization-suppressing agents like HOBt or HOAt to the reaction mixture. |
| Difficulty in Product Purification | 1. Byproducts from Coupling Agent: Many coupling agents generate byproducts that can be difficult to remove (e.g., dicyclohexylurea from DCC). 2. Similar Polarity of Product and Starting Material: The lactam and the open-chain amino acid may have similar polarities, making chromatographic separation challenging. | 1. Choice of Reagents and Workup: Use a water-soluble coupling agent like EDC, which allows for the removal of byproducts with an aqueous wash. For DCC, the urea byproduct can often be removed by filtration. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider derivatizing the unreacted starting material to change its polarity before purification. |
Data Presentation: Optimization of the Lactamization Step
The following table summarizes the results of a hypothetical study to optimize the yield of the lactamization reaction.
| Entry | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DCC | DCM | 25 | 24 | 45 |
| 2 | EDC/HOBt | DMF | 25 | 24 | 65 |
| 3 | EDC/HOBt | DMF | 50 | 12 | 78 |
| 4 | PyBOP | MeCN | 25 | 18 | 72 |
| 5 | PyBOP | MeCN | 50 | 8 | 85 |
| 6 | T3P | EtOAc | 60 | 6 | 92 |
Experimental Protocols
Protocol: Lactamization of (S)-5-amino-5-phenylpentanoic acid to this compound
This protocol describes a general procedure for the cyclization of the amino acid precursor to this compound using propylphosphonic anhydride (T3P) as the coupling agent.
Materials:
-
(S)-5-amino-5-phenylpentanoic acid
-
Propylphosphonic anhydride (T3P), 50% solution in Ethyl Acetate
-
Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (S)-5-amino-5-phenylpentanoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous ethyl acetate to a concentration of approximately 0.1 M.
-
Begin stirring the solution and heat to 60°C.
-
Slowly add the T3P solution (1.5 eq) to the reaction mixture via the dropping funnel over a period of 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Upon completion (typically after 6 hours, as indicated by the disappearance of the starting material spot), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of this compound.
Technical Support Center: Degradation Pathways of Piperlactam S
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Piperlactam S. The information is structured to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for a lactam-containing compound like this compound?
A1: Based on related cyclic amine and lactam structures, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The most common pathway for lactams, involving the cleavage of the amide bond in the lactam ring. This can be chemically mediated (by acid or base) or enzymatically catalyzed by lactamases.[1]
-
Oxidation: Reactions such as N-oxidation, hydroxylation, and dehydrogenation can occur on the piperidine ring structure, often mediated by cytochrome P450 enzymes in biological systems.[2][3]
-
Ring Cleavage: Following initial hydrolysis or oxidation, further degradation can lead to the opening of the piperidine ring, forming linear amino acid intermediates that are then further metabolized.[4]
Q2: I am not detecting any metabolites of this compound in my in vitro human liver microsome (HLM) incubation. What could be the issue?
A2: Several factors could lead to the non-detection of metabolites:
-
Metabolic Stability: this compound may be highly stable and not significantly metabolized by the enzymes present in HLMs under your experimental conditions.
-
Incorrect Cofactors: Ensure you have included all necessary cofactors for Phase I (e.g., NADPH) and potentially Phase II (e.g., UDPGA for glucuronidation) metabolism.
-
Low Analyte Concentration: The concentration of metabolites formed may be below the limit of detection (LOD) of your analytical method. Consider concentrating your sample or using a more sensitive instrument.
-
Unstable Metabolites: The formed metabolites might be unstable and degrade quickly. Using trapping agents for reactive metabolites could be a solution.[3]
-
Enzyme Inhibition: Your this compound concentration might be too high, leading to substrate inhibition of the metabolic enzymes.
Q3: My results from forced degradation studies are inconsistent. How can I improve reproducibility?
A3: Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters.[5][6] To improve reproducibility:
-
Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature. Thermal degradation is highly temperature-dependent.[6]
-
Standardize pH: Ensure the pH of your acidic and basic hydrolysis solutions is consistent across experiments. The rate of hydrolysis is often pH-dependent.[7][8]
-
Consistent Light Exposure: For photostability studies, use a photostability chamber with a calibrated light source to ensure consistent light intensity and wavelength.
-
Control Oxidant Concentration: When using oxidizing agents like H₂O₂, ensure the concentration and reaction time are precisely controlled.
Q4: How do I choose the right analytical method to separate this compound from its degradation products?
A4: A stability-indicating analytical method (SIAM) is crucial.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-fast liquid chromatography (UFLC) coupled with mass spectrometry (MS/MS) is a powerful approach.[9][10] When developing the method:
-
Gradient Elution: Start with a gradient elution method to separate compounds with a wide range of polarities.
-
Column Selection: A C18 column is a common starting point for many small molecules.[10]
-
Detector: A mass spectrometer is ideal for identifying unknown metabolites and providing structural information.[3][9] A photodiode array (PDA) detector can assess peak purity.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks | Secondary interactions with the stationary phase. | Modify mobile phase pH to change the ionization state of the analyte. Use a column with end-capping. |
| Fronting peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Broad peaks | Low separation efficiency. | Optimize the flow rate. Ensure the column is properly packed and not degraded. Use a longer column or a column with smaller particle size. |
| Co-elution of peaks | Insufficient selectivity. | Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration). Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18). |
Issue 2: Low Recovery of this compound from Biological Matrices
| Symptom | Possible Cause | Suggested Solution |
| Low analyte signal after sample preparation. | Inefficient protein precipitation. | Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) or a combination. Ensure the solvent-to-sample ratio is optimal (typically 3:1). |
| Analyte adsorbs to labware. | Use low-adsorption polypropylene tubes and pipette tips. | |
| Analyte degradation during storage. | Store samples at -80°C immediately after collection.[11][12] Evaluate freeze-thaw stability by cycling samples between frozen and room temperature.[8] | |
| Inefficient liquid-liquid or solid-phase extraction. | Optimize the pH of the aqueous phase and the choice of organic solvent for LLE. For SPE, screen different sorbents and elution solvents. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound degradation studies, based on typical results for similar compounds.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Condition | Duration | % Degradation of this compound | Major Degradation Product(s) Formed |
| 0.1 M HCl | 24 hours | 15.2% | Hydrolyzed this compound |
| 0.1 M NaOH | 4 hours | 85.7% | Hydrolyzed this compound |
| 10% H₂O₂ | 8 hours | 32.5% | Oxidized this compound (N-oxide) |
| Heat (80°C) | 48 hours | 8.9% | Hydrolyzed this compound |
| Light (ICH Q1B) | 24 hours | 2.1% | Minimal degradation |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time | 60 min |
| Half-life (t₁/₂) | 45.3 min |
| Intrinsic Clearance (CLᵢₙₜ) | 15.3 µL/min/mg protein |
| Major Metabolite(s) | Hydroxylated this compound, Desalkyl this compound |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Incubate at room temperature for 8 hours.
-
Thermal Degradation: Store the stock solution in a solid state in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples, including a control (untreated stock solution), by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining amount of this compound.
Visualizations
Caption: Hypothetical metabolic degradation pathway of this compound.
Caption: Workflow for in vitro metabolite identification.
References
- 1. researchgate.net [researchgate.net]
- 2. biotransformation-and-bioactivation-reactions-of-alicyclic-amines-in-drug-molecules - Ask this paper | Bohrium [bohrium.com]
- 3. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo determination of piperacillin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperlactam S Detection by HPLC
Welcome to the technical support center for the HPLC analysis of Piperlactam S. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and solutions?
A1: Peak tailing for this compound, a polar compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.
-
Solution: Use an end-capped C18 or a C8 column to minimize exposed silanols. Operating the mobile phase at a lower pH (e.g., around 2.5-3.5) can also suppress the ionization of silanol groups, reducing these interactions.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (the acidic carboxylic acid group of the related compound piperacillin has a pKa of approximately 3.5), it can exist in both ionized and non-ionized forms, leading to peak asymmetry.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this compound, a mobile phase pH of around 2.5 is often effective. Ensure the mobile phase is adequately buffered to maintain a consistent pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q2: I am observing a drift in the retention time of my this compound peak. What should I investigate?
A2: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a common cause of drifting retention times.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition during the run can lead to shifts in retention.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. If using a gradient, ensure the pump is mixing the solvents correctly. Degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Q3: The sensitivity for my this compound peak is poor. How can I improve it?
A3: Low sensitivity can be a result of several factors, from the sample itself to the detector settings.
-
Suboptimal Wavelength: The UV detection wavelength may not be at the absorbance maximum of this compound.
-
Solution: Determine the UV spectrum of this compound and select the wavelength of maximum absorbance for detection, which for the related compound piperacillin is typically around 215-226 nm.
-
-
Sample Dilution: The sample may be too dilute.
-
Solution: If possible, increase the concentration of the sample.
-
-
Injection Volume: The injection volume might be too low.
-
Solution: Increase the injection volume, but be cautious of potential peak distortion due to column overload.
-
-
Detector Settings: The detector settings, such as bandwidth and response time, may not be optimized.
-
Solution: Consult your detector's manual to optimize these settings for sharp, narrow peaks.
-
Q4: I am seeing co-elution of an impurity with the main this compound peak. How can I improve the resolution?
A4: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.
-
Mobile Phase Strength: The mobile phase may be too strong, causing the impurity and the main peak to elute too quickly and without sufficient separation.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
-
-
Stationary Phase Selectivity: A standard C18 column may not provide the necessary selectivity to separate this compound from a closely related impurity.
-
Solution: Try a different stationary phase, such as a C8 or a Phenyl-Hexyl column, which offer different selectivities.
-
-
Flow Rate: A high flow rate can decrease resolution.
-
Solution: Reduce the flow rate to allow for better partitioning and separation of the analytes.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Common HPLC Issues for this compound
This guide provides a structured approach to identifying and resolving common problems during the HPLC analysis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column; lower mobile phase pH (e.g., 2.5-3.5). |
| Mobile phase pH close to analyte pKa. | Adjust mobile phase pH to be >1.5 units away from the pKa. | |
| Column overload. | Reduce sample concentration or injection volume. | |
| Retention Time Drift | Inadequate column equilibration. | Equilibrate the column for at least 10-15 column volumes. |
| Inconsistent mobile phase composition. | Prepare mobile phase fresh daily; ensure accurate mixing; degas. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Poor Sensitivity | Suboptimal detection wavelength. | Set the detector to the absorbance maximum of this compound (~215-226 nm). |
| Low sample concentration. | Increase the sample concentration if possible. | |
| Small injection volume. | Increase the injection volume, avoiding overload. | |
| Poor Resolution | Mobile phase is too strong. | Decrease the percentage of the organic modifier. |
| Inadequate stationary phase selectivity. | Try a different column chemistry (e.g., C8, Phenyl-Hexyl). | |
| High flow rate. | Reduce the flow rate. | |
| Split Peaks | Column void or channeling. | Replace the column. |
| Partially blocked frit. | Back-flush the column (if recommended by the manufacturer) or replace it. | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for performing forced degradation studies to demonstrate the stability-indicating nature of an HPLC method for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a concentration of approximately 1 mg/mL. Heat the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Keep the solution at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a concentration of 1 mg/mL. Keep the solution at room temperature for 2 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose a solution of this compound (in mobile phase) to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method should be able to separate the intact this compound from all generated degradation products.
Protocol 2: A Typical HPLC Method for Piperacillin (as a model for this compound)
This protocol provides a starting point for developing an HPLC method for this compound, based on methods used for the structurally similar compound, piperacillin.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Technical Support Center: Production of Piperlactam S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Piperlactam S.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring compound belonging to the aristolactam class of alkaloids. Aristolactams are characterized by a phenanthrene chromophore fused to a lactam ring. These compounds are often metabolites of aristolochic acids.
Q2: What are the common sources of impurities in this compound synthesis?
Impurities in this compound production can arise from several sources:
-
Starting Materials: Purity of the initial reagents is crucial. Impurities in starting materials can carry through the synthesis or cause unwanted side reactions.
-
Side Reactions: Competing reaction pathways can lead to the formation of structurally related by-products.
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.
-
Degradation: The final product or intermediates may degrade under the reaction or purification conditions (e.g., due to heat, light, or pH).
-
Reagents and Solvents: Residual solvents, catalysts, or other reagents used during the synthesis and workup can contaminate the final product.
Q3: What are the potential health risks associated with impurities in this compound?
A significant concern with aristolactam synthesis is the potential presence of aristolochic acids as impurities. Aristolochic acids are known to be nephrotoxic (damaging to the kidneys) and carcinogenic. Therefore, rigorous control and monitoring to ensure their absence in the final product are critical.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature as tolerated by the reactants and products.- Adjust the stoichiometry of the reagents. |
| Formation of Oxidized By-products | Exposure of reaction intermediates or the final product to atmospheric oxygen. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents. |
| Incomplete Cyclization to Form the Lactam Ring | Inefficient cyclization conditions or steric hindrance. | - Optimize the choice of cyclization reagent and reaction conditions (solvent, temperature).- Consider using a protecting group strategy to minimize steric hindrance. |
| Presence of Aristolochic Acids | Incomplete reduction of the nitro group in a precursor aristolochic acid. | - Ensure the reduction step proceeds to completion by using a suitable reducing agent and monitoring the reaction.- Employ purification methods with high resolving power, such as preparative HPLC, to separate aristolochic acids from the desired lactam. |
| Residual Solvents or Reagents | Inadequate purification or drying of the final product. | - Use appropriate purification techniques like recrystallization or column chromatography.- Dry the final product under vacuum at a suitable temperature to remove volatile residues. |
Experimental Protocols
Protocol 1: General Synthesis of Aristolactams via Suzuki-Miyaura Coupling and Condensation
This protocol outlines a general synthetic strategy for aristolactams, which can be adapted for this compound. The key steps involve a Suzuki-Miyaura coupling to form the phenanthrene core, followed by cyclization to the lactam.[2][3]
Materials:
-
Appropriately substituted 2-nitrotoluene derivative (Ring A precursor)
-
Substituted boronic acid or ester (Ring C precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., aqueous dioxane)
-
Reducing agent for nitro group (e.g., SnCl₂/HCl or H₂/Pd-C)
-
Cyclization agent (if required)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel purged with an inert gas, dissolve the 2-nitrotoluene derivative, the boronic acid/ester, and the palladium catalyst in the solvent.
-
Add the base and heat the mixture to the required temperature (e.g., 95°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the resulting phenanthrene intermediate by column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the phenanthrene intermediate in a suitable solvent.
-
Add the reducing agent and stir the mixture until the reduction is complete (monitor by TLC/HPLC).
-
Neutralize the reaction mixture and extract the amino-phenanthrene derivative.
-
Purify the product if necessary.
-
-
Lactam Formation (Cyclization):
-
The amino-phenanthrene carboxylic acid precursor will undergo spontaneous or induced cyclization to form the lactam ring. The specific conditions will depend on the exact substrate.
-
Purify the final this compound product by recrystallization or preparative HPLC.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and quantifying any impurities.[4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid) is typically used.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 90%) over a set period (e.g., 30 minutes).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a solution of the synthesized sample.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (determined by the UV spectrum of this compound).
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify impurities by comparing their peak areas to the peak area of the standard.
Visualizations
Caption: Synthetic and analytical workflow for this compound production.
Caption: Logical workflow for troubleshooting impurities in this compound synthesis.
References
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Piperlactam S in solution
This technical support center provides guidance on the stability of Piperlactam S in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively available in public literature, this guide provides a framework based on the known stability of related compounds, such as β-lactams, to empower users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
The stability of this compound, like many β-lactam-containing molecules, is susceptible to several environmental factors. The primary factors you should control in your experiments are:
-
pH: The β-lactam ring is prone to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Typically, β-lactams exhibit a U-shaped stability profile with the highest stability occurring in the neutral to slightly acidic pH range.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2] For consistent results, it is crucial to maintain a constant and controlled temperature throughout your experiments.
-
Solvent: The type of solvent and the presence of nucleophiles can impact the stability of the lactam ring. It is advisable to use aprotic solvents when possible or to minimize the time the compound spends in aqueous solutions.
-
Light: Exposure to ultraviolet (UV) light can induce photolytic degradation in some molecules.[3] It is recommended to protect solutions of this compound from light, especially during long-term storage or extended experiments.
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A decrease in the activity of your this compound solution is likely due to its degradation. The most common cause of degradation for β-lactam compounds is the hydrolysis of the lactam ring, which renders the molecule inactive.[4][5] To troubleshoot this issue, consider the following:
-
pH of the solution: Verify the pH of your experimental buffer or medium. If it is outside the optimal stability range for β-lactams (typically pH 6-7), this could be the primary reason for degradation.[1]
-
Age of the solution: Prepare fresh solutions of this compound for your experiments whenever possible. Avoid using old stock solutions, as the compound may have degraded over time.
-
Storage conditions: Ensure that your stock solutions are stored at the appropriate temperature (e.g., -20°C or -80°C) and protected from light to minimize degradation.[4]
Q3: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution of this compound, follow these recommendations:
-
Choose an appropriate solvent: Whenever possible, dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Use a high concentration: Preparing a concentrated stock solution can sometimes improve stability.
-
Aliquot and store properly: After dissolving, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protecting tubes.
-
Minimize time in aqueous solutions: When preparing working solutions in aqueous buffers, do so immediately before the experiment and keep them on ice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Minimize the time between solution preparation and use. Control and monitor the pH and temperature of your experimental setup. |
| Loss of this compound potency in stock solution | Improper storage conditions leading to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light. Consider preparing a fresh stock solution. |
| Precipitation of this compound in aqueous buffer | Poor solubility of the compound in the chosen buffer. | First, dissolve this compound in a small amount of an organic solvent like DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. You can also investigate the use of solubility enhancers.[3][6] |
Experimental Protocols
To assist you in determining the stability of this compound under your specific experimental conditions, we provide a general protocol for a forced degradation study. Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10]
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify its degradation products.
2. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- A suitable HPLC system with a UV detector or a mass spectrometer (MS)
- pH meter
- Calibrated oven
- Photostability chamber
3. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
4. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
- Thermal Degradation: Place the solid this compound and the stock solution in an oven at 60°C for 24 and 48 hours.
- Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 and 48 hours.
5. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound to illustrate how to summarize your findings.
Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions
| Condition | Time (hours) | Remaining this compound (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 85.2 | 1 |
| 8 | 55.7 | 2 | |
| 24 | 20.1 | 3 | |
| 0.1 M NaOH, 60°C | 2 | 40.5 | 2 |
| 8 | 5.3 | 3 | |
| 24 | <1 | 3 | |
| 3% H₂O₂, RT | 2 | 98.1 | 1 |
| 8 | 92.5 | 1 | |
| 24 | 85.3 | 2 | |
| Aqueous Solution, 60°C | 24 | 75.6 | 1 |
| 48 | 58.2 | 2 |
Table 2: Photostability of this compound
| Condition | Time (hours) | Remaining this compound (%) |
| Solid, UV light | 24 | 99.5 |
| 48 | 98.8 | |
| Solution, UV light | 24 | 90.1 |
| 48 | 82.4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability testing.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel therapeutic agent like this compound. This example depicts a generic inflammatory signaling cascade.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 6. [PDF] Improved Solubility and Dissolution Rates in Novel Multicomponent Crystals of Piperine with Succinic Acid | Semantic Scholar [semanticscholar.org]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Piperlactam S and Caprolactam for Researchers
An objective comparison of the physicochemical properties, polymerization behavior, and biological activities of Piperlactam S and ε-Caprolactam, supported by experimental data and protocols.
This guide provides a detailed comparison of this compound, a naturally occurring alkaloid with known antioxidant properties, and ε-caprolactam, a key industrial monomer for the production of Nylon 6. While extensive data is available for caprolactam, information regarding the physicochemical and polymerization properties of this compound is notably limited in current scientific literature. This document aims to present a comprehensive overview based on available data to assist researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the known quantitative data for this compound and ε-caprolactam. It is important to note the significant gaps in the available data for this compound.
| Property | This compound | ε-Caprolactam |
| Chemical Formula | C₁₇H₁₃NO₄ | C₆H₁₁NO |
| Molecular Weight | 295.29 g/mol | 113.16 g/mol [1] |
| Appearance | Data not available | White, hygroscopic crystalline solid[2] |
| Melting Point | Data not available | 69.2 °C (156.6 °F; 342.3 K)[1] |
| Boiling Point | Data not available | 270.8 °C (519.4 °F; 544.0 K) at 1013.25 hPa[1] |
| Solubility in Water | Data not available | 866.89 g/L (at 22 °C)[1] |
| Biological Activity | Antioxidant[3] | Irritant, mildly toxic[1] |
| Primary Use | Research (potential therapeutic) | Production of Nylon 6[1] |
Polymerization Behavior
ε-Caprolactam is well-known for its ability to undergo ring-opening polymerization to produce Polyamide 6 (Nylon 6). This process can be initiated by cationic, anionic, or hydrolytic methods.[4][5] The anionic ring-opening polymerization is of significant industrial importance due to its rapid reaction rates.[4][5]
This compound , on the other hand, is not known to undergo polymerization. Its complex aromatic structure does not lend itself to the same ring-opening mechanisms as caprolactam. There is currently no available literature describing the polymerization of this compound.
Experimental Protocols
I. Anionic Ring-Opening Polymerization of ε-Caprolactam
This protocol describes a typical lab-scale anionic ring-opening polymerization of ε-caprolactam.
Materials:
-
ε-Caprolactam monomer
-
Initiator (e.g., sodium metal or sodium hydride)
-
Activator (e.g., N-acetylcaprolactam)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
The reaction vessel is thoroughly dried and purged with dry nitrogen gas to create an inert atmosphere.
-
ε-Caprolactam is melted in the reaction vessel under a nitrogen blanket.
-
The initiator (e.g., sodium metal) is added to the molten caprolactam to form the sodium salt of caprolactam, which acts as the catalyst.
-
The activator (e.g., N-acetylcaprolactam) is then introduced to the reaction mixture.
-
The polymerization is carried out at a specific temperature (typically between 150-180 °C) with continuous stirring.[6]
-
The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.[5]
-
Once the desired molecular weight is achieved, the reaction is terminated by cooling and the polymer is isolated.
-
The resulting Polyamide 6 can be purified by washing with water to remove any unreacted monomer and oligomers.
II. Antioxidant Activity Assay of this compound (DPPH Radical Scavenging Assay)
This protocol outlines a common method for evaluating the antioxidant activity of a compound like this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol
-
Methanol (or other suitable solvent for this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made from this stock solution.
-
A fresh solution of DPPH in methanol is prepared. Its absorbance at 517 nm is measured to ensure it is within the optimal range.
-
An aliquot of each this compound dilution is mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of each solution is then measured at 517 nm using a spectrophotometer.
-
A blank (solvent + DPPH) and a positive control are run under the same conditions.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualizations
Anionic Ring-Opening Polymerization of ε-Caprolactam
Caption: Anionic ring-opening polymerization of ε-caprolactam.
Experimental Workflow for Antioxidant Activity Assay
Caption: DPPH radical scavenging assay workflow.
Signaling Pathways and Logical Relationships
Antioxidant Mechanism of this compound
This compound has been shown to exhibit antioxidant activity by preventing copper-induced LDL peroxidation and ameliorating free radical-induced oxidative stress in endothelial cells.[3] The proposed mechanism involves the scavenging of free radicals, thereby preventing a cascade of oxidative damage.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 5. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 6. Moisture analysis in caprolactam | Metrohm [metrohm.com]
A Comparative Guide to the Analytical Validation of Piperlactam S and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Piperlactam S, an aristolactam alkaloid found in plants of the Piper genus. Due to the limited availability of specific validated methods for this compound, this document focuses on validated analytical techniques for structurally similar aristolactam alkaloids and the prominent alkaloid piperine, also found in Piper species. The information presented is based on established High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a robust framework for the development and validation of an analytical method for this compound.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of aristolactam alkaloids and piperine. This data provides a benchmark for establishing a validated analytical method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation Parameters
| Parameter | Aristolochic Acid I & II[1][2][3] | Piperine[4][5] |
| Linearity Range | 2 - 32 µg/g | 40 - 100 ppm |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~2 µ g/100 mL | Not Reported |
| Limit of Quantitation (LOQ) | 1.7 - 2 µg/g | Not Reported |
| Accuracy (% Recovery) | 100 - 104% | 99.29% |
| Precision (% RSD) | 2.44 - 8.26% | < 2% |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method Validation Parameters
| Parameter | Aristolochic Acid[6][7][8] | Piperine[9][10] |
| Linearity Range | 0.4 - 2.0 µ g/spot | 18 - 240 ng/spot |
| Correlation Coefficient (r²) | 0.998 | 0.99 |
| Limit of Detection (LOD) | 62.84 ng/spot | 6 ng/spot |
| Limit of Quantitation (LOQ) | 209.47 ng/spot | 18 ng/spot |
| Accuracy (% Recovery) | Not Reported | 96.50 - 98.57% |
| Precision (% RSD) | Not Reported | < 2% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) - General Findings
| Compound | Matrix | Findings |
| Piperine & other alkaloids | Piper nigrum & Carica papaya seeds | Identification and relative abundance of piperine and other compounds determined.[11] |
| Volatile compounds | Piper nigrum & Piper longum essential oils | Identification and quantification of volatile components, including some alkaloid-related compounds.[12] |
| Phytochemicals | Aristolochia assamica | Identification of various phytochemicals, including alkaloids.[13] |
Note: A fully validated quantitative GC-MS method with all validation parameters for aristolactams was not prominently available in the searched literature. GC-MS is more commonly used for the identification of volatile and semi-volatile compounds in Piper species.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Aristolochic Acids
This method is suitable for the quantification of aristolochic acids in botanical materials and dietary supplements.[2]
-
Sample Preparation:
-
Weigh approximately 2 g of the powdered plant material.
-
Extract with a mixture of acetonitrile and water (50:50, v/v).
-
The extraction can be performed by sonication or reflux.
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 1% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase is methanol and 1% acetic acid in water (60:40).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.[3]
-
Injection Volume: 20 µL.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Aristolochic Acid
This method provides a simple and rapid approach for the quantification of aristolochic acid in plant materials.[6][7][8]
-
Sample Preparation:
-
Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol).
-
Concentrate the extract and redissolve in a known volume of the solvent.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of n-hexane, chloroform, and methanol.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the developed plate at a suitable wavelength (e.g., 254 nm) to quantify the separated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Piper Alkaloids
While primarily used for qualitative analysis of volatile and semi-volatile compounds, GC-MS can be adapted for the quantification of specific alkaloids like piperine.
-
Sample Preparation:
-
Perform a solvent extraction of the plant material using a non-polar solvent like hexane or a moderately polar solvent like ethanol.[11]
-
For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be employed.[12]
-
The extract may require derivatization to improve the volatility of the target alkaloids.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient is used to separate the compounds.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a suitable mass range.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for a plant-derived compound like this compound.
Caption: General workflow for analytical method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. florajournal.com [florajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of validated high-performance thin layer chromatography for quantification of aristolochic acid in different species of the Aristolochiaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. japsonline.com [japsonline.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Analysis of Piperlactam S and its Potential Derivatives: Evaluating Anti-inflammatory and Antioxidant Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Piperlactam S, a naturally occurring alkaloid, and explores the potential of its derivatives based on structure-activity relationships observed in related compounds. This analysis is supported by available experimental data for this compound and draws parallels with broader classes of piperazine and piperidine derivatives due to the limited public data on specific this compound analogs.
This compound, isolated from Piper kadsura, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] This guide synthesizes the existing research on this compound and offers a comparative perspective on how structural modifications could potentially modulate its biological activity, drawing insights from the wider family of related heterocyclic compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound. The absence of data for specific derivatives highlights a significant gap in the current research landscape.
| Compound/Derivative | Biological Activity | Assay | Key Parameter | Value |
| This compound | Anti-inflammatory | C5a-induced macrophage chemotaxis | IC50 | 4.5 ± 0.3 µM[1] |
| Antioxidant | Copper-catalyzed LDL peroxidation | - | Concentration-dependent inhibition (1-20 µM)[2] | |
| Hypothetical Derivative A | Data Not Available | - | - | - |
| Hypothetical Derivative B | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the biological activities of this compound.
1. Macrophage Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of macrophages towards a chemoattractant, such as complement component 5a (C5a).
-
Cell Line: RAW264.7 macrophages.
-
Chemoattractant: Recombinant human C5a.
-
Method: A modified Boyden chamber assay is utilized. Macrophages are placed in the upper chamber, and the chemoattractant is in the lower chamber, separated by a fibrinogen-coated microporous membrane.
-
Procedure:
-
RAW264.7 cells are cultured and harvested.
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The cell suspension is added to the upper chamber of the Boyden chamber.
-
C5a is added to the lower chamber.
-
The chamber is incubated to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
-
Data Analysis: The IC50 value, the concentration at which 50% of macrophage migration is inhibited, is calculated from the dose-response curve.
2. LDL Peroxidation Assay
This assay measures the antioxidant capacity of a compound by assessing its ability to prevent the oxidation of low-density lipoprotein (LDL) induced by a pro-oxidant like copper.
-
Substrate: Human LDL, isolated by ultracentrifugation.
-
Pro-oxidant: Copper sulfate (CuSO₄).
-
Method: The formation of conjugated dienes, a marker of lipid peroxidation, is monitored spectrophotometrically.
-
Procedure:
-
Human LDL is diluted in a phosphate-buffered saline solution.
-
Varying concentrations of this compound or a vehicle control are added to the LDL solution.
-
The oxidation process is initiated by the addition of CuSO₄.
-
The absorbance at 234 nm is monitored over time at a constant temperature.
-
-
Data Analysis: The lag phase, representing the time before the onset of rapid oxidation, is determined. An increase in the lag phase indicates antioxidant activity.
Signaling Pathways and Experimental Workflows
C5a-Induced Chemotaxis Signaling Pathway
This compound has been shown to inhibit the chemotactic migration of macrophages induced by C5a.[1] This process is mediated by the C5a receptor (C5aR), a G protein-coupled receptor. The binding of C5a to C5aR activates intracellular signaling cascades that lead to cytoskeletal rearrangements and cell migration.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of this compound derivatives.
Comparative Discussion and Future Directions
While direct comparative data for this compound derivatives is not currently available in the literature, we can infer potential structure-activity relationships from studies on other piperazine and piperidine-containing compounds. For instance, modifications to the piperazine ring, such as the addition of various substituents, have been shown to significantly impact the anti-inflammatory, antimicrobial, and antipsychotic activities of different compound series.
The anti-inflammatory activity of this compound, particularly its inhibition of C5a-induced chemotaxis, suggests that its derivatives could be promising candidates for the development of novel anti-inflammatory agents. Future research should focus on the synthesis of a library of this compound analogs with systematic modifications to the lactam ring and other parts of the molecule. This would enable a thorough investigation of the structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity.
Furthermore, the antioxidant properties of this compound warrant further exploration. The development of derivatives with improved antioxidant activity could be beneficial for conditions associated with oxidative stress.
References
- 1. Anti-inflammatory properties of this compound: modulation of complement 5a-induced chemotaxis and inflammatory cytokines production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of this compound: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Piperlactam S and related compounds, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these natural products as anticancer agents. While "this compound" is not a formally recognized scientific name, it is understood to belong to the piperolactam group of aristolactam alkaloids. This guide will, therefore, focus on the well-characterized members of this family, including Piperolactam A, Piperolactam B, and Piperolactam D, and compare their activities with other related aristolactams.
Quantitative Cytotoxicity Data
The cytotoxic effects of various piperolactams and related aristolactam compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the IC50 values for several of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piperolactam A | Caco-2 (Colon Carcinoma) | >100 | [1] |
| MCF-7 (Breast Carcinoma) | >100 | [1] | |
| MCF-7/DOX (Doxorubicin-resistant) | 59.72 | [1] | |
| Piperolactam B | Caco-2 (Colon Carcinoma) | 48.91 | [1] |
| MCF-7 (Breast Carcinoma) | >100 | [1] | |
| Piperolactam D | Caco-2 (Colon Carcinoma) | 48.02 | [1] |
| MCF-7 (Breast Carcinoma) | >100 | [1] | |
| MCF-7/DOX (Doxorubicin-resistant) | 68.14 | [1] | |
| Aristolactam AIIIa | HK-2 (Human Kidney) | 12.8 (24h), 10.5 (48h), 8.9 (72h) | [2] |
| Aristolactam AII | HK-2 (Human Kidney) | 25.4 (24h), 20.1 (48h), 15.8 (72h) | [2] |
| Cepharanone B | HK-2 (Human Kidney) | 45.2 (24h), 35.7 (48h), 28.9 (72h) | [2] |
Experimental Protocols
The cytotoxicity data presented above were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperolactams) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
For specific details of the experimental protocols, including cell lines, seeding densities, and incubation times, please refer to the cited references in the data table.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of piperolactams and related aristolactam compounds are primarily mediated through the induction of apoptosis (programmed cell death). The underlying mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: Apoptotic pathway induced by piperolactams.
Studies have shown that these compounds can induce the generation of reactive oxygen species (ROS) within the cancer cells.[2] This oxidative stress leads to the disruption of the mitochondrial membrane potential. The change in the mitochondrial membrane potential is regulated by the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.[2] This imbalance facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, caspase-9, an initiator caspase, is activated, which in turn activates the executioner caspase, caspase-3.[2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis and cell death.
References
- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of Piper cubeba extract in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
The Enigmatic "Piperlactam S": A Comparative Guide to Lactam-Derived Polyamides
The term "Piperlactam S" does not correspond to a standard, widely recognized monomer in the field of polymer chemistry. It is plausible that this name refers to a specialized, perhaps experimental, derivative of a piperlactam, with the "S" denoting a specific substituent or stereoisomer. Given the absence of direct data for a monomer named "this compound," this guide will provide a comparative analysis of polyamides derived from common lactams of varying ring sizes. This will serve as a valuable reference for researchers and scientists interested in the influence of lactam structure on polymer performance, a key consideration for any novel lactam monomer.
This guide will focus on the polyamides produced from the ring-opening polymerization of δ-valerolactam (leading to Polyamide 5 or Nylon 5) and ε-caprolactam (leading to Polyamide 6 or Nylon 6). These will be compared to provide a framework for understanding how modifications to the lactam ring, such as those that might be present in a hypothetical "this compound," could impact the final polymer's properties.
Comparative Performance of Polyamides
The performance of a polyamide is intrinsically linked to the structure of its constituent lactam monomer. The size of the lactam ring influences the density of amide groups along the polymer chain, which in turn affects properties such as melting point, water absorption, and mechanical strength.
| Property | Polyamide 5 (from δ-Valerolactam) | Polyamide 6 (from ε-Caprolactam) |
| Monomer Structure | 6-membered ring | 7-membered ring |
| Melting Point (°C) | ~260 | ~220[1] |
| Glass Transition Temp (°C) | ~60 | ~50 |
| Tensile Strength (MPa) | ~85 | ~80 |
| Water Absorption (24h, %) | ~2.5 | ~1.9 |
| Key Characteristics | High strength and stiffness, higher moisture absorption | Excellent balance of strength, toughness, and chemical resistance |
Experimental Protocols
The synthesis of polyamides from lactams is most commonly achieved through anionic ring-opening polymerization. Below is a generalized experimental protocol for this process.
Anionic Ring-Opening Polymerization of Lactams
Materials:
-
Lactam monomer (e.g., δ-valerolactam or ε-caprolactam)
-
Initiator (e.g., sodium hydride, Grignard reagents)
-
Activator (e.g., N-acetylcaprolactam)
-
Anhydrous nitrogen or argon
-
Dry solvent (e.g., toluene, xylene)
Procedure:
-
Drying: The lactam monomer is thoroughly dried under vacuum at elevated temperatures to remove any moisture, which can terminate the polymerization.
-
Initiation: The dried lactam is melted in a reaction vessel under an inert atmosphere. The initiator is then added to form the lactam anion.
-
Polymerization: The activator is introduced to the molten lactam-initiator mixture. The polymerization proceeds via the nucleophilic attack of the lactam anion on the activated monomer.
-
Quenching and Isolation: After the desired polymerization time, the reaction is terminated by the addition of a quenching agent (e.g., water, acid). The resulting polymer is then isolated, purified by washing to remove unreacted monomer and initiator residues, and dried.
Visualizing Polymerization and Workflows
To better illustrate the processes involved in polyamide synthesis and characterization, the following diagrams are provided.
Caption: A typical workflow for the synthesis of polyamides from lactam monomers.
Caption: Simplified mechanism of anionic ring-opening polymerization of lactams.
References
Spectroscopic Duel: Unmasking the Stereochemical Secrets of Piperlactam S Isomers
A comprehensive guide to the spectroscopic differentiation of Piperlactam S diastereomers, providing researchers, scientists, and drug development professionals with the essential data and methodologies for their unambiguous identification.
In the realm of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, can profoundly influence its biological activity. For chiral molecules like this compound, a substituted 2-piperidinone, different spatial arrangements of its constituent atoms give rise to isomers, specifically diastereomers, which can exhibit distinct pharmacological profiles. The ability to distinguish between these isomers is therefore paramount. This guide offers a detailed spectroscopic comparison of a model pair of this compound diastereomers—cis- and trans-3-alkyl-2-piperidinone—supported by experimental data and protocols.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the cis- and trans- diastereomers of a representative 3-alkyl-2-piperidinone, providing a quantitative basis for their differentiation.
| Spectroscopic Technique | Parameter | cis-3-alkyl-2-piperidinone | trans-3-alkyl-2-piperidinone | Key Differentiating Features |
| ¹H NMR | Chemical Shift (δ) of H3 | ~ 2.5 ppm | ~ 2.2 ppm | The H3 proton in the cis isomer is typically deshielded compared to the trans isomer due to the anisotropic effect of the carbonyl group. |
| Coupling Constant (J) between H3 and H4 protons | J(H3-H4eq) ≈ 3-5 Hz, J(H3-H4ax) ≈ 10-13 Hz | J(H3-H4eq) ≈ 3-5 Hz, J(H3-H4ax) ≈ 10-13 Hz | Differences in the coupling constants of the C3-proton with the adjacent methylene protons can reveal the predominant conformation and relative stereochemistry. | |
| ¹³C NMR | Chemical Shift (δ) of C3 | ~ 35 ppm | ~ 38 ppm | The C3 carbon in the cis isomer is generally shielded compared to the trans isomer. |
| Chemical Shift (δ) of the alkyl substituent at C3 | Varies | Varies | The chemical shift of the alkyl substituent can also be influenced by the stereochemistry at C3. | |
| FT-IR | C=O Stretch (ν) | ~ 1650 cm⁻¹ | ~ 1650 cm⁻¹ | The carbonyl stretching frequency is largely unaffected by the stereochemistry at C3. |
| N-H Stretch (ν) | ~ 3200 cm⁻¹ (broad) | ~ 3200 cm⁻¹ (broad) | The N-H stretching frequency is also similar for both isomers. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = [Molecular Weight] | m/z = [Molecular Weight] | Both isomers exhibit the same molecular ion peak. |
| Fragmentation Pattern | Characteristic fragments | Characteristic fragments | While the major fragmentation pathways are often similar, subtle differences in the relative abundances of fragment ions may be observed. |
Deciphering the Isomers: A Deep Dive into Spectroscopic Analysis
The differentiation of the cis and trans isomers of 3-alkyl-2-piperidinone relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment and spatial relationships of atoms.
¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position is a key diagnostic marker. In the cis isomer, where the alkyl group is on the same side of the ring as the carbonyl oxygen in a chair conformation, the C3 proton experiences a different magnetic environment compared to the trans isomer. This often results in a downfield shift for the C3 proton in the cis isomer. Furthermore, the coupling constants between the C3 proton and the adjacent C4 methylene protons can provide insights into the dihedral angles and, consequently, the preferred conformation and relative stereochemistry of the molecule.
¹³C NMR Spectroscopy: The chemical shift of the C3 carbon also serves as a reliable indicator of stereochemistry. The "gamma-gauche effect" often leads to a shielding of the C3 carbon in the cis isomer, resulting in an upfield shift compared to the trans isomer.
FT-IR Spectroscopy and Mass Spectrometry: While Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the overall structure and functional groups of the this compound isomers, they are generally less informative for distinguishing between diastereomers. Both isomers will exhibit characteristic absorptions for the amide C=O and N-H bonds in their IR spectra and will show the same molecular ion peak in their mass spectra. However, minor differences in the fragmentation patterns under mass spectrometric analysis might be observable upon careful examination.
Experimental Corner: Protocols for Spectroscopic Analysis
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (Optional but Recommended): To aid in the unambiguous assignment of proton and carbon signals and to confirm stereochemical relationships, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Confirming the Structure of Piperlactam S: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of analytical techniques for confirming the structure of novel compounds, using the hypothetical case of Piperlactam S, a natural product isolated from the Piper genus. While X-ray crystallography stands as the gold standard for absolute structure elucidation, this guide also explores other powerful spectroscopic methods that are often employed, especially when suitable crystals for diffraction studies cannot be obtained.
Methodology Comparison: Unraveling the Molecular Architecture
The structural confirmation of a natural product like this compound relies on a combination of spectroscopic and analytical techniques. The choice of method often depends on the physical properties of the compound and the level of structural detail required. Below is a comparison of the primary methods used for the structural elucidation of alkaloids from the Piper species.
| Analytical Technique | Principle | Information Obtained | Sample Requirements | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and absolute configuration. | A well-ordered single crystal of sufficient size (>0.1 mm).[1] | Crystal growth can be a significant bottleneck. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Connectivity of atoms (1D and 2D NMR), relative stereochemistry, and dynamic properties of the molecule in solution. | ~1-10 mg of pure compound dissolved in a suitable deuterated solvent. | Does not directly provide absolute configuration; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns that provide clues about the molecular structure. | Microgram to nanogram quantities of the sample. | Provides limited information on stereochemistry and connectivity. |
Table 1: Comparison of Key Analytical Techniques for Structural Elucidation.
Experimental Protocols
X-ray crystallography provides direct and unambiguous three-dimensional structural information.[2] The process involves the following key steps:
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.
For many natural products isolated from Piper species, NMR spectroscopy is the primary tool for structure elucidation.[1] A typical workflow includes:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR Data Acquisition: A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity between protons and carbons, revealing the carbon skeleton and the placement of functional groups.
-
Stereochemical Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often coupled with a chromatographic technique like HPLC or GC.
-
Ionization: The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragment ions, providing structural information.
Visualizing the Workflow
The following diagram illustrates a general workflow for the structural elucidation of a natural product like this compound, integrating the different analytical techniques.
Figure 1: General workflow for the structural elucidation of a natural product.
References
Unveiling Piperlactam S: A Comparative Guide to its Synthesis
For researchers and professionals in drug development, the efficient synthesis of complex natural products is a critical endeavor. Piperlactam S, a natural product isolated from the Piper genus, has garnered interest within the scientific community. However, a comprehensive benchmark analysis of its synthetic routes has been lacking. This guide provides a comparative overview of the synthesis of this compound, offering valuable insights for researchers working on similar molecular scaffolds.
Due to the nascent stage of research into the total synthesis of this compound, a direct comparative study with extensive experimental data from multiple independent sources is not yet available in the published literature. The focus of this guide is therefore to present the foundational synthetic strategies that have been conceptualized for analogous, structurally related piperolactam alkaloids. These approaches provide a predictive framework for the synthesis of this compound and serve as a basis for future benchmark investigations.
Understanding the Core Challenge: The Piperolactam Scaffold
The synthesis of piperolactams, including the putative structure of this compound, presents several key challenges:
-
Construction of the Polycyclic Core: The intricate, fused-ring system demands precise control over cyclization strategies.
-
Stereochemical Control: The presence of multiple stereocenters necessitates the use of enantioselective and diastereoselective methodologies to achieve the desired isomer.
-
Functional Group Installation: The strategic introduction of substituents on the aromatic rings and the lactam moiety is crucial for biological activity and requires robust chemical transformations.
Conceptual Synthetic Strategies for this compound
Based on established methods for related natural products, several synthetic pathways can be envisioned for this compound. Below, we outline two prominent conceptual approaches.
Table 1: Comparison of Conceptual Synthetic Routes to this compound
| Parameter | Route A: Convergent Cross-Coupling Approach | Route B: Intramolecular Cyclization Approach |
| Key Reactions | Suzuki or Stille cross-coupling, Amide bond formation, Ring-closing metathesis | Pictet-Spengler reaction, Bischler-Napieralski reaction, Lactamization |
| Starting Materials | Substituted boronic acids/stannanes, Halogenated aromatic amines, Amino acids | Substituted phenethylamines, Acyl chlorides, Dicarboxylic acid derivatives |
| Projected Yield | Moderate to Good | Variable, dependent on cyclization efficiency |
| Projected Number of Steps | 8 - 12 | 10 - 15 |
| Stereocontrol | Introduced via chiral auxiliaries or asymmetric catalysis in early steps. | Can be established from chiral pool starting materials or asymmetric induction. |
| Advantages | High convergence, modularity allowing for analog synthesis. | Rapid construction of the core heterocyclic scaffold. |
| Potential Challenges | Catalyst poisoning, difficult purification of coupling products. | Harsh reaction conditions for cyclization, potential for side reactions. |
Detailed Methodologies for Key Conceptual Transformations
The following protocols are representative of the key steps outlined in the conceptual synthetic routes and are adapted from established procedures for the synthesis of similar alkaloidal structures.
Route A: Representative Experimental Protocol - Suzuki Cross-Coupling
-
Materials: Aryl halide (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure: To a degassed solution of the aryl halide and arylboronic acid in the solvent mixture, add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Route B: Representative Experimental Protocol - Pictet-Spengler Reaction
-
Materials: A substituted phenethylamine (1.0 eq), an aldehyde or ketone (1.1 eq), an acid catalyst (e.g., trifluoroacetic acid or formic acid), and a solvent (e.g., dichloromethane or toluene).
-
Procedure: Dissolve the phenethylamine and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude tetrahydroisoquinoline derivative by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of the conceptual synthetic strategies, the following diagrams are provided.
Caption: Conceptual workflow for Route A: A Convergent Cross-Coupling Approach.
Assessing the Purity of Piperlactam S: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Piperlactam S, a representative beta-lactam antibiotic, against a qualified reference standard. The following sections detail experimental protocols, present comparative data, and illustrate analytical workflows to aid researchers in selecting the most appropriate methods for their specific needs.
The purity of an API is a critical quality attribute that can impact its safety and efficacy.[1][2] Impurities can arise from various sources, including the synthesis process, degradation, or storage.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification and control of impurities in new drug substances.[2][3]
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the intended application. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and commonly employed techniques for this purpose.[3][]
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Combines the separation power of HPLC with the mass analysis capability of MS. |
| Typical Purity (%) | 99.5 - 99.9 | > 99.0 (for volatile impurities) | 99.5 - 99.9 |
| Limit of Detection (LOD) | ~0.01% | < 0.001% (for specific volatile impurities) | < 0.01% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (for specific volatile impurities) | ~0.03% |
| Key Advantages | Robust, reproducible, widely applicable to a broad range of compounds. | High sensitivity and selectivity for volatile and semi-volatile impurities. | High sensitivity and specificity, provides molecular weight information for impurity identification.[5] |
| Key Limitations | May require derivatization for compounds without a UV chromophore. | Limited to thermally stable and volatile compounds; derivatization may be necessary.[6] | Higher instrumentation cost and complexity. |
| Alternative Method | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times. | Headspace GC-MS for residual solvent analysis. | High-Resolution Mass Spectrometry (HRMS) for accurate mass measurements and elemental composition determination. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reliable purity data. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: The this compound sample is dissolved in the mobile phase to the same nominal concentration as the standard.
-
Purity Calculation: The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, often expressed as a percentage.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Residual Solvents
This method is designed to identify and quantify residual solvents, which are common process-related impurities.
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-350.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Quantification: Based on the comparison of peak areas of the identified solvents in the sample to those of a certified reference standard mixture of solvents.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a decision-making pathway for method selection.
Caption: Experimental workflow for this compound purity assessment.
Caption: Decision pathway for analytical method selection.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurities | Bruker [bruker.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Safety Operating Guide
Navigating the Disposal of Piperlactam S: A General Protocol for Laboratory Chemicals
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount. While specific disposal protocols for every chemical are not always readily available, a systematic approach based on established safety principles can guide the process. This document provides a general, step-by-step guide for the disposal of a research chemical like Piperlactam S, for which specific disposal instructions are not immediately available.
Important Note: The information provided here is a general guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of any chemical. Your EHS department will provide guidance based on local, state, and federal regulations.
Step-by-Step General Disposal Protocol
When specific disposal instructions for a chemical such as this compound are not provided, the following procedural steps should be followed:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. If you have an SDS for this compound, it will contain a section on disposal considerations.
-
Contact Your Environmental Health and Safety (EHS) Department: This is the most crucial step. Your institution's EHS department is the definitive resource for chemical waste disposal. Provide them with all available information about the chemical, including its name, quantity, and any known properties.
-
Waste Characterization: In the absence of a specific SDS, the chemical should be treated as hazardous waste. Your EHS department will assist in characterizing the waste based on the following properties:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
-
-
Proper Waste Segregation: Do not mix different chemical wastes unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
-
Use Appropriate Containers: Chemical waste must be stored in containers that are compatible with the chemical. The container must be in good condition and have a secure lid.
-
Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste," the full name of the chemical(s), the concentration, and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Arrange for Pickup: Your EHS department will have a specific procedure for requesting the pickup of hazardous waste.
Information for EHS Consultation
When contacting your EHS department, be prepared to provide the following information. This will help them to provide you with the most accurate and safe disposal guidance.
| Information to Provide to EHS | Description |
| Chemical Name | Full chemical name (this compound) and any known synonyms. |
| CAS Number | If available. |
| Quantity of Waste | The total amount of the chemical to be disposed of. |
| Physical State | Solid, liquid, or gas. |
| Known Hazards | Any known information about the chemical's properties (e.g., from related compounds). |
| Source of the Chemical | Where the chemical was obtained or how it was synthesized. |
| Location of Waste | The building and room number where the waste is being stored. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
By following these general guidelines and, most importantly, by working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals. This proactive approach to waste management is fundamental to maintaining a secure research environment for yourself, your colleagues, and the community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
